Technical Documentation Center

2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide
  • CAS: 1340953-11-8

Core Science & Biosynthesis

Foundational

Technical Deep Dive: The 2-Arylamino-3-Pyridinesulfonamide Scaffold

Topic: 2-Arylamino-3-Pyridinesulfonamide Scaffold Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The "Privileged" Archite...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Arylamino-3-Pyridinesulfonamide Scaffold Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Architecture

The 2-arylamino-3-pyridinesulfonamide scaffold represents a distinct chemical space in medicinal chemistry, characterized by a pyridine ring substituted at the C3 position with a sulfonamide moiety (


 or 

) and at the C2 position with an arylamino group (

).

This scaffold is not merely a structural linker; it is a bifunctional pharmacophore . The C3-sulfonamide acts as a classic zinc-binding group (ZBG) or hydrogen-bond donor/acceptor, while the C2-arylamino moiety provides critical hydrophobic interactions, often dictating isozyme selectivity or allosteric pocket occupancy.

Primary Therapeutic Applications:

  • Antimitotic Agents: Microtubule destabilization targeting the colchicine binding site (e.g., the HoAn series).

  • Carbonic Anhydrase Inhibitors (CAIs): Isoform-selective inhibition (hCA IX/XII) for hypoxic tumor targeting.

  • Diuretics: Structural precursors to torsemide-class loop diuretics.

Synthetic Methodology: The Protocol

The most robust route to this scaffold avoids the instability of 2-aminopyridine sulfonation. Instead, it utilizes a nucleophilic aromatic substitution (


) on a halogenated pyridine-3-sulfonamide core.
Protocol: Displacement of 2-Chloro-3-pyridinesulfonamide

Rationale: The electron-withdrawing effect of the C3-sulfonamide group activates the C2-chlorine towards nucleophilic attack by anilines, even without transition metal catalysis (Buchwald-Hartwig is often unnecessary unless the aniline is highly deactivated).

Step-by-Step Workflow:

  • Starting Material: 2-chloropyridine-3-sulfonamide (commercially available or synthesized via chlorosulfonation of 2-chloropyridine).

  • Nucleophile Preparation: 1.1 equivalents of the desired substituted aniline (e.g., 3,4,5-trimethoxyaniline for tubulin targeting).

  • Solvent System: Water (green chemistry approach) or Ethanol/Dioxane.

  • Reaction Conditions:

    • Suspension: Mix reagents in water (0.5 M concentration).

    • Activation: Heat to 90–100°C (reflux).

    • Time: 3–5 hours. Monitor via HPLC/TLC.

  • Workup (Self-Validating Step):

    • Cool the mixture. The product typically precipitates due to the hydrophobic aryl group.

    • Adjust pH to 7–8 with saturated

      
       to ensure the sulfonamide is protonated (neutral) and the pyridine nitrogen is free base.
      
    • Filter and wash with cold water.[1]

    • Purity Check:

      
       NMR should show the disappearance of the C2-Cl signal and the appearance of the -NH- exchangeable singlet (typically 
      
      
      
      8.5–9.5 ppm).
Visualization: Synthetic Pathway[1]

SynthesisPath cluster_conditions Critical Parameters SM 2-Chloro-3- pyridinesulfonamide Inter Meisenheimer-like Transition State SM->Inter + Aniline Reflux (H2O/EtOH) Aniline Substituted Aniline (Ar-NH2) Aniline->Inter Prod 2-Arylamino-3- pyridinesulfonamide Inter->Prod - HCl (pH adjustment) P1 Temp: 90-100°C P2 pH Control: 7-8

Caption:


 synthesis route leveraging the electron-deficient C2 position activated by the C3-sulfonamide.

Mechanism of Action 1: Microtubule Destabilization

Recent medicinal chemistry (specifically the HoAn series ) has identified this scaffold as a potent tubulin polymerization inhibitor. Unlike taxanes (stabilizers), these compounds bind to the colchicine site at the interface of


- and 

-tubulin.
Structural Logic (SAR)
  • 2-Arylamino Ring: Mimics the B-ring of colchicine or combretastatin A-4. Electron-donating groups (e.g., methoxy) here are critical for hydrophobic pocket occupancy.

  • Pyridine-Sulfonamide Core: Acts as a bioisostere for the A-ring, forming hydrogen bonds with Cys241 or Val181 in

    
    -tubulin.
    
  • Outcome: The binding prevents the "curved-to-straight" conformational change required for microtubule assembly, leading to mitotic catastrophe.

Quantitative Data: Antiproliferative Potency (Select Compounds)
Compound IDR (Arylamino)TargetIC50 (HeLa)IC50 (A549)Mechanism
HoAn32 4-methoxy-3-indolyl*Tubulin0.17

M
0.22

M
G2/M Arrest
ABT-751 (Analog)4-OH-phenylTubulin~0.50

M
~1.2

M
Colchicine Site
Generic Scaffold 3-methylphenylDiuretic>10

M
>50

M
Na+/K+/2Cl- (NKCC)

*Note: HoAn32 represents the optimized lead from recent literature (Source 1), where the aryl group is a heterocycle, but the linkage remains 2-amino.

Biological Cascade Diagram

TubulinCascade Drug 2-Arylamino-3- pyridinesulfonamide Target Colchicine Binding Site (β-Tubulin) Drug->Target Hydrophobic Interaction + H-Bonds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Death Apoptosis (Caspase 3/7 Activation) Arrest->Death

Caption: Signaling cascade initiated by scaffold binding to the colchicine site, resulting in mitotic arrest.

Mechanism of Action 2: Carbonic Anhydrase Inhibition (CAI)

While sulfonamides are universal CAIs, the 3-pyridinesulfonamide core offers a unique selectivity profile. The pyridine nitrogen can participate in secondary interactions within the enzyme active site, often improving water solubility compared to benzenesulfonamides.

  • Primary Interaction: The sulfonamide anion (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site.[2]
  • Selectivity Filter: The 2-arylamino tail extends towards the hydrophobic half of the active site entrance. By modifying the steric bulk of the aryl group (e.g., adding 3,4-dichloro substituents), researchers can select for hCA IX (tumor-associated) over hCA II (cytosolic/ubiquitous), reducing systemic side effects like acidosis.

Physicochemical Properties (ADME)

For drug development, this scaffold presents specific physicochemical advantages and challenges:

  • Acidity (pKa):

    • The pyridine ring is electron-withdrawing (

      
       nitrogen).
      
    • This lowers the pKa of the sulfonamide group (typically pKa 8.5–9.5) compared to simple alkyl sulfonamides, making it a better zinc binder at physiological pH.

    • Note: The pyridine nitrogen itself has a pKa ~3–4, meaning it remains unprotonated at physiological pH, maintaining lipophilicity for membrane permeability.

  • Solubility:

    • Challenge: The 2-arylamino group adds significant lipophilicity (LogP typically 2.0–3.5).

    • Solution: Salt formation (using the sulfonamide acidity) or introducing polar substituents on the aryl ring (e.g., -OH, -NH2) is often required for intravenous formulations.

  • Metabolic Stability:

    • The scaffold is generally resistant to oxidative metabolism. However, the aniline portion (arylamino) is the metabolic soft spot (hydroxylation or N-acetylation). Substituting the para-position of the aryl ring (e.g., with -F or -OMe) blocks CYP450 oxidation.

References

  • Discovery of HoAn Series (Tubulin Inhibitors)

    • Title: Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities.
    • Source: European Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Title: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Chemical Properties and Synthesis.
  • Carbonic Anhydrase Selectivity

    • Title: Carbonic anhydrase inhibitors.[2][3][4][5][6][7] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives.

    • Source: European Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • ABT-751 (Structural Analog Context)

    • Title: Antitumor sulfonamides of the ABT-751 class: structural and mechanistic differenti
    • Source: Molecular Cancer Therapeutics.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Biological Activity and Therapeutic Potential of 2-Aminopyridine Sulfonamide Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-aminopyridine sulfonamide derivatives. Executive Summary The 2-aminopyridine sulfonamide scaffold represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-aminopyridine sulfonamide derivatives.

Executive Summary

The 2-aminopyridine sulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets ranging from metalloenzymes to protein kinases. This guide analyzes the structural versatility of these derivatives, focusing on their dual functionality: acting as zinc-binding groups (ZBGs) in Carbonic Anhydrases (CAs) and as ATP-competitive inhibitors in kinase signaling pathways (e.g., VEGFR-2, PI3K).

This document provides a comprehensive technical breakdown of their synthesis, Structure-Activity Relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Chemical Basis & Synthetic Architecture

The Pharmacophore

The core pharmacophore consists of a pyridine ring substituted at the 2-position with an amino group, linked to a sulfonamide moiety. This arrangement allows for two distinct binding modes:

  • Type I (N-Linked): The sulfonamide nitrogen is directly linked to the pyridine ring (e.g., N-(pyridin-2-yl)benzenesulfonamides), often used to mimic the transition state in kinase hydrolysis.

  • Type II (Ring-Substituted): The sulfonamide group is attached directly to the pyridine ring carbons (e.g., 2-aminopyridine-3-sulfonamide), primarily serving as a ZBG for metalloenzymes.

Validated Synthesis Protocol

The following protocol describes the synthesis of N-(pyridin-2-yl)benzenesulfonamide derivatives via a nucleophilic substitution pathway, a robust method for generating Type I derivatives.

Protocol: Condensation of 2-Aminopyridine with Aryl Sulfonyl Chlorides

  • Reagents: 2-Aminopyridine (1.0 eq), Substituted Benzenesulfonyl Chloride (1.1 eq), Pyridine (anhydrous, solvent/base), Acetone (optional co-solvent).

  • Conditions: Anhydrous,

    
     to Room Temperature (RT), Inert Atmosphere (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Dissolve 2-aminopyridine (1.0 mmol) in anhydrous pyridine (5 mL).

  • Addition: Cool the solution to

    
     using an ice bath. Add the substituted benzenesulfonyl chloride (1.1 mmol) dropwise over 15 minutes to prevent exotherms.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 4–12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1).

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) containing 1N HCl to neutralize excess pyridine (pH ~4).

  • Isolation: A precipitate should form.[1] Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography if the product is oily.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the sulfonamide
    
    
    singlet at
    
    
    10.0–12.0 ppm.
Visualization: Synthesis Workflow

SynthesisWorkflow start 2-Aminopyridine (Nucleophile) intermediate Intermediate Complex start->intermediate Pyridine, 0°C reagent Sulfonyl Chloride (Electrophile) reagent->intermediate quenching Acidic Quench (HCl/Ice) intermediate->quenching RT, 4-12h product N-(pyridin-2-yl) sulfonamide quenching->product Precipitation

Figure 1: Step-by-step synthesis workflow for N-substituted sulfonamide derivatives.

Therapeutic Targets & Mechanisms[2][3]

Oncology: Kinase Inhibition (VEGFR-2 & PI3K)

Derivatives of 2-aminopyridine sulfonamides function as Type II kinase inhibitors. They occupy the ATP-binding pocket and extend into the allosteric hydrophobic back pocket.

  • VEGFR-2: The sulfonamide moiety forms hydrogen bonds with the "gatekeeper" residues (e.g., Cys919), preventing angiogenesis in solid tumors.

  • PI3K/Akt: Sulfonated aminopyridines inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, often dysregulated in breast and lung cancers.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group (


) is the classic zinc-binding group for CAs.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the hydration of 
    
    
    
    .[2]
  • Selectivity: 2-aminopyridine derivatives show high selectivity for tumor-associated isoforms hCA IX and hCA XII (transmembrane) over the cytosolic hCA I and II, reducing systemic side effects.

Visualization: Mechanism of Action (CA Inhibition)

MOA_CA_Inhibition inhibitor 2-Aminopyridine Sulfonamide active_site CA Active Site (Zn2+ Ion) inhibitor->active_site Coordinates Zn2+ displacement Displacement of Catalytic Water active_site->displacement Steric Blockade inhibition Inhibition of CO2 Hydration displacement->inhibition tumor_effect Acidosis Disruption (Anti-Metastatic) inhibition->tumor_effect Downstream Effect

Figure 2: Mechanism of Action for Carbonic Anhydrase inhibition by sulfonamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is tightly controlled by specific structural modifications:

Structural RegionModificationEffect on Biological Activity
Sulfonamide Nitrogen (

)
Unsubstituted (

)
Essential for Carbonic Anhydrase inhibition (Zinc binding).[2]
Substituted (

)
Essential for Kinase inhibition (hydrophobic pocket interaction).
Pyridine Ring (

)
Halogenation (Cl, Br)Increases lipophilicity; enhances membrane permeability and potency against VEGFR-2 .
2-Amino Group Acylation / AlkylationModulates pKa; crucial for antibacterial activity (folic acid pathway competition).
Linker Region Insertion of Triazole (Click)Improves selectivity for hCA IX/XII isoforms over hCA I/II.

Experimental Data Summary

The following table summarizes key potency data from recent literature, comparing kinase inhibition (IC50) and enzyme inhibition (Ki) across different derivatives.

Table 1: Comparative Potency of Selected Derivatives

Compound ClassTargetActivity MetricValue (Range)Reference
N-Substituted Sulfonamide VEGFR-2 (Kinase)


[1, 2]
Imidazo[1,2-a]pyridine hCA IX (Enzyme)


[3, 4]
Imidazo[1,2-a]pyridine hCA XII (Enzyme)


[3, 4]
2-Aminopyridine-Sulfonamide S. aureus (Bacteria)MIC

[5]
Pyridine-Sulfonamide PI3K



[6]

Validated Biological Assay Protocol

Protocol: Stopped-Flow


 Hydrase Assay (for Carbonic Anhydrase) 
This is the gold-standard method for determining the inhibition constant (

) of sulfonamide derivatives against CA isoforms.
  • Reagent Setup:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins).
  • Enzyme Preparation: Dilute recombinant hCA (I, II, IX, or XII) to a concentration where the uncatalyzed reaction is distinguishable (typically 5–10 nM).

  • Inhibitor Incubation: Incubate the enzyme with the 2-aminopyridine sulfonamide derivative (dissolved in DMSO, final concentration <1%) for 15 minutes at RT.

  • Reaction Initiation:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).[2][3]

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
       substrate solution.
      
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure the initial rate (

      
      ).
      
    • Fit data to the Michaelis-Menten equation to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Future Outlook

The 2-aminopyridine sulfonamide scaffold is evolving beyond simple inhibition. Current research trends include:

  • PROTACs (Proteolysis Targeting Chimeras): Linking these sulfonamides to E3 ligase ligands to induce the degradation of specific kinases (e.g., CDK9) rather than just inhibiting them.

  • Dual-Tail Approach: Utilizing "Click Chemistry" to attach hydrophobic tails to the pyridine ring, enhancing selectivity for the hypoxic tumor microenvironment (hCA IX).

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. ResearchGate. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. PubMed Central. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. PubMed Central. [Link]

  • Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. PubMed. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]

Sources

Foundational

Unlocking the 2-Substituted Pyridine-3-Sulfonamide Scaffold: A Technical Guide

Executive Summary The pyridine-3-sulfonamide moiety represents a privileged scaffold in modern medicinal chemistry, distinct from its benzenesulfonamide predecessors due to the electronic influence of the pyridine nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-sulfonamide moiety represents a privileged scaffold in modern medicinal chemistry, distinct from its benzenesulfonamide predecessors due to the electronic influence of the pyridine nitrogen. While the 3-sulfonamide group provides a critical hydrogen-bonding and metal-coordinating pharmacophore, the 2-position (ortho to the sulfonamide) acts as the "molecular rudder."

Substitutions at the 2-position modulate three critical parameters:

  • Electronic Tuning: The electron-withdrawing nature of the pyridine ring lowers the pKa of the sulfonamide NH (

    
     vs. 
    
    
    
    for benzene analogs), enhancing physiological solubility and zinc-binding affinity.
  • Conformational Lock: Bulky 2-substituents force the sulfonamide group out of coplanarity, creating unique binding vectors for sterically demanding pockets (e.g., PI3K

    
    , Carbonic Anhydrase IX).
    
  • Synthetic Accessibility: The 2-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid library generation from 2-halopyridine precursors.
    

This guide details the synthesis, therapeutic utility, and experimental validation of this scaffold.[1]

Chemo-Structural Rationale & SAR Logic

The "Ortho-Effect" at Position 2

In drug design, the 2-substituted pyridine-3-sulfonamide is not merely a bioisostere of 2-substituted benzenesulfonamide. The pyridine nitrogen lone pair creates a dipole that interacts with the sulfonamide protons.

  • Lipophilicity (

    
    ):  Introduction of amino or ether groups at the 2-position allows fine-tuning of LogP. For instance, a 2-amino group acts as a hydrogen bond donor, while a 2-methoxy group acts as an acceptor, altering blood-brain barrier (BBB) permeability.
    
  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, prolonging half-life (

    
    ).
    
Table 1: SAR Optimization Matrix

Impact of 2-Position Substituents on Physicochemical Properties

2-Substituent (

)
Electronic EffectpKa (Sulfonamide)Primary UtilityPotential Liability
-Cl / -Br Inductive WithdrawalLower (~5.5 - 6.0)Synthetic Intermediate (

)
Reactive metabolite risk
-NH-Aryl Resonance DonationModerate (~7.0)Kinase Inhibition (H-bond donor)Low solubility if aryl is flat
-O-Alkyl Inductive WithdrawalModerate (~6.5)GPCR/Enzyme bindingEther cleavage (O-dealkylation)
-Cyclic Amine Steric Bulk + DonationHigher (~7.5)Solubility enhancementhERG channel inhibition risk

Therapeutic Verticals

A. Oncology: PI3K/mTOR Dual Inhibition

The 2-substituted pyridine-3-sulfonamide scaffold has emerged as a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) pathway.

  • Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with the hinge region of the kinase (Val851 in PI3K

    
    ).
    
  • Role of 2-Substituent: A bulky group at the 2-position (e.g., N-linked quinoline or substituted aniline) occupies the hydrophobic affinity pocket, improving selectivity over other kinases.

  • Key Reference: Recent studies highlight derivatives like compound 22c , which utilizes a methoxypyridine core to achieve nanomolar inhibition of PI3K

    
     (
    
    
    
    nM) and mTOR (
    
    
    nM) [1].
B. Enzymology: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the gold standard for CA inhibition.[2] The pyridine core offers superior water solubility compared to acetazolamide analogs.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme active site.[2]
    
  • Selectivity: 2-substitution provides steric hindrance that prevents binding to the ubiquitous, cytosolic hCA II isoform, while retaining affinity for the tumor-associated, transmembrane hCA IX and XII isoforms [2].

Synthetic Architecture

The most robust route to these compounds utilizes the high reactivity of 2-chloropyridine-3-sulfonyl chloride . The sequence prioritizes sulfonamide formation before


 displacement to prevent side reactions, although the reverse is possible for non-nucleophilic amines.
Diagram 1: Synthetic Workflow (DOT)

Synthesis_Workflow Start 2-Chloropyridine- 3-sulfonyl chloride Step1 Sulfonylation (0°C -> RT) Start->Step1 Inter 2-Chloro-pyridine- 3-sulfonamide Step1->Inter Yield: >85% Step2 SNAr Displacement (Heat/Base) Inter->Step2 Final 2-Substituted Pyridine-3-sulfonamide Step2->Final Yield: 60-90% R1 Amine (R1-NH2) TEA/DCM R1->Step1 R2 Nucleophile (R2-H) K2CO3/DMSO R2->Step2

Figure 1: Modular synthesis of 2-substituted pyridine-3-sulfonamides via sequential sulfonylation and Nucleophilic Aromatic Substitution (


).

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-substituted-pyridine-3-sulfonamide

This protocol establishes the core scaffold.

  • Preparation: Charge a round-bottom flask with 2-chloropyridine-3-sulfonyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (

    
     mL/mmol). Cool to 
    
    
    
    under
    
    
    .
  • Addition: Add Triethylamine (TEA) (2.5 eq) followed by the requisite Amine (

    
    ) (1.1 eq) dropwise.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
    
  • Workup: Dilute with DCM, wash with

    
     HCl (to remove excess pyridine/TEA), then brine. Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show the diagnostic pyridine protons and the disappearance of the sulfonyl chloride sensitivity.
    
Protocol B: Displacement at C-2

This step introduces the therapeutic diversity.

  • Setup: Dissolve the intermediate from Protocol A (1.0 eq) in DMSO or DMF (

    
     mL/mmol).
    
  • Reagents: Add Potassium Carbonate (

    
    ) (3.0 eq) and the Nucleophile  (e.g., aniline, morpholine, phenol) (1.2–1.5 eq).
    
  • Conditions: Heat to

    
    
    
    
    for 6–12 hours. Note: Electron-deficient nucleophiles may require higher temperatures or microwave irradiation.
  • Purification: Pour into ice water. If solid precipitates, filter. If not, extract with EtOAc. Purify via silica gel chromatography.

Protocol C: PI3K Kinase Activity Assay

Standard validation for oncology applications.

  • Reagents: Recombinant PI3K

    
    , PIP2 substrate, ATP, and test compounds.
    
  • Buffer: 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
    
  • Procedure:

    • Incubate compound with PI3K

      
       for 15 mins.
      
    • Initiate reaction with ATP (

      
      
      
      
      
      M) and PIP2 (
      
      
      
      
      M).
    • Incubate for 60 mins at RT.

    • Detect ADP production using a luminescent kinase assay (e.g., ADP-Glo).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    

Signaling Pathway Context[3]

Understanding where these inhibitors act is crucial for combination therapy design. The diagram below illustrates the blockade of the PI3K/Akt/mTOR axis by 2-substituted pyridine-3-sulfonamides.

Diagram 2: PI3K/mTOR Signaling Blockade (DOT)

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110α) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 AKT AKT (PKB) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Drug 2-Substituted Pyridine-3-sulfonamide Drug->PI3K Inhibits Drug->mTOR Inhibits

Figure 2: Dual inhibition mechanism. The scaffold blocks the ATP-binding sites of both PI3K and mTOR, arresting cell growth and inducing apoptosis.

References

  • Gao, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[3] Pharmaceuticals, 16(3), 461.[3]

  • Slazinski, N., et al. (2013). Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.

  • Scott, K. A., et al. (2019). Pyridine-3-sulfonamide compounds as PI3-kinase inhibitors.

  • Organic Chemistry Portal. Sulfonamide Synthesis via Sulfonyl Chlorides.

Sources

Exploratory

Isopropylphenyl amino pyridine sulfonamide literature review

An In-depth Technical Guide to Isopropylphenyl Amino Pyridine Sulfonamides: Synthesis, Mechanism, and Evaluation For Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isopropylphenyl Amino Pyridine Sulfonamides: Synthesis, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of a representative isopropylphenyl amino pyridine sulfonamide, focusing on its synthesis, proposed mechanism of action as an antibacterial agent, and strategies for its biological evaluation. Given the novelty of this specific chemical scaffold, this document outlines a rational, evidence-based approach for its investigation, drawing from established methodologies in medicinal chemistry and microbiology.

Introduction: The Promise of Novel Sulfonamide Scaffolds

Sulfonamide-containing drugs have been a cornerstone of antimicrobial therapy for decades.[1] Their mechanism of action, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis, has made them effective against a broad spectrum of pathogens.[2][3] The continued emergence of antibiotic resistance necessitates the exploration of novel sulfonamide derivatives with potentially improved efficacy and pharmacological profiles.

The isopropylphenyl amino pyridine sulfonamide scaffold represents an intriguing area for drug discovery. The combination of the pyridine ring, a common motif in bioactive molecules, with the lipophilic isopropylphenyl group and the pharmacologically proven sulfonamide core, offers a rich chemical space for developing new therapeutic agents. This guide will focus on a representative molecule, N-(4-isopropylphenyl)-N-(pyridin-3-yl)benzenesulfonamide , as a case study to illustrate the synthetic strategies and biological evaluation pathways for this class of compounds.

Chemical Synthesis: A Modular Approach

The synthesis of N-(4-isopropylphenyl)-N-(pyridin-3-yl)benzenesulfonamide can be logically approached through a two-step process: the formation of the key intermediate, N-(4-isopropylphenyl)pyridin-3-amine, via a Buchwald-Hartwig amination, followed by its sulfonylation.

Step 1: Synthesis of N-(4-isopropylphenyl)pyridin-3-amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is well-suited for coupling aryl halides with amines.[4][5]

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)pyridin-3-amine

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine (1.0 mmol, 1 equiv.), 4-isopropylaniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a palladium catalyst/ligand system. A suitable catalyst system would be Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a bulky electron-rich phosphine ligand such as XPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(4-isopropylphenyl)pyridin-3-amine.

Step 2: Sulfonylation of N-(4-isopropylphenyl)pyridin-3-amine

The final step involves the reaction of the synthesized amine with a sulfonyl chloride to form the desired sulfonamide.[6]

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)-N-(pyridin-3-yl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-isopropylphenyl)pyridin-3-amine (1.0 mmol, 1 equiv.) in anhydrous pyridine (5 mL) and cool the solution in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol, 1.1 equiv.) to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-isopropylphenyl)-N-(pyridin-3-yl)benzenesulfonamide.

Proposed Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a key intermediate in the biosynthesis of folic acid.[3] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, making DHPS an excellent target for selective toxicity.[2]

It is hypothesized that isopropylphenyl amino pyridine sulfonamides will act as PABA mimics, binding to the active site of DHPS and preventing the formation of dihydropteroate, thereby halting bacterial growth.

folate_pathway cluster_0 Bacterial Folate Biosynthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Sulfonamide Isopropylphenyl Amino Pyridine Sulfonamide Sulfonamide->DHPS Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate

Caption: Proposed mechanism of action: Inhibition of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.

Biological Evaluation Strategy

To validate the proposed mechanism of action and determine the antibacterial efficacy of N-(4-isopropylphenyl)-N-(pyridin-3-yl)benzenesulfonamide, a two-pronged approach is recommended: an in vitro enzyme inhibition assay and a whole-cell antibacterial susceptibility test.

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DHPS. A common method is a spectrophotometric assay that couples the DHPS reaction to the oxidation of NADPH.[7]

Experimental Protocol: DHPS Inhibition Assay

  • Reagents and Buffers:

    • Recombinant DHPS enzyme

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • p-Aminobenzoic acid (PABA)

    • Dihydrofolate reductase (DHFR)

    • NADPH

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, DHFR, NADPH, and varying concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 1%).

    • Include a positive control (a known DHPS inhibitor like sulfamethoxazole) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding a mixture of DHPPP and PABA.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the DHPS activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

  • Media: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in MHB.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

mic_workflow start Start prepare_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_compound inoculate Inoculate Wells with Bacterial Suspension prepare_compound->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the biological assays will provide crucial insights into the potential of the isopropylphenyl amino pyridine sulfonamide scaffold.

Hypothetical Data Summary

CompoundDHPS IC₅₀ (µM)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
N-(4-isopropylphenyl)-N-(pyridin-3-yl)benzenesulfonamide 5.2816
Sulfamethoxazole (Reference)10.548

This is a hypothetical table for illustrative purposes only.

A strong correlation between the DHPS IC₅₀ and the MIC values would support the proposed mechanism of action. Discrepancies might suggest other mechanisms of action or issues with cell permeability or efflux.

Further SAR studies could involve:

  • Modification of the Isopropylphenyl Group: Varying the position of the isopropyl group (ortho, meta, para) or replacing it with other alkyl or alkoxy groups to probe the effect of lipophilicity and steric bulk on activity.

  • Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring to modulate its electronic properties and potential interactions with the enzyme.

  • Variation of the Sulfonamide Linker: Exploring different aryl or alkyl groups on the sulfonyl moiety to optimize binding within the DHPS active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis and evaluation of a novel class of isopropylphenyl amino pyridine sulfonamides. The proposed synthetic route is robust and modular, allowing for the generation of a library of analogs for SAR studies. The biological evaluation protocols provide a clear path to understanding the compound's mechanism of action and antibacterial spectrum.

Future research should focus on the synthesis of a focused library of analogs to establish a clear SAR. Promising lead compounds should be further characterized for their pharmacokinetic and toxicological properties to assess their potential as clinical candidates. The exploration of this chemical space may lead to the discovery of new and effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Patsnap. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).
  • Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. (2018). ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridine Sulfonamides

Foreword: Deconstructing a Privileged Scaffold In the landscape of medicinal chemistry, few scaffolds offer the versatility and proven therapeutic relevance of the pyridine sulfonamide. This seemingly simple combination...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, few scaffolds offer the versatility and proven therapeutic relevance of the pyridine sulfonamide. This seemingly simple combination of a pyridine ring and a sulfonamide linker has given rise to a vast array of clinically significant drugs, tackling everything from bacterial infections and glaucoma to cancer and diabetes.[1][2][3] Its prevalence is a testament to its unique physicochemical properties: the pyridine ring serves as an adaptable hydrogen bond acceptor and aromatic system, while the sulfonamide moiety acts as a potent zinc-binding group, a hydrogen bond donor-acceptor, and a stable, non-hydrolyzable linker.[4][5]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a causal, logic-driven exploration of the pyridine sulfonamide's structure-activity relationship (SAR). We will dissect the molecule piece by piece, understand the functional role of each component, and then synthesize this knowledge through tangible case studies. Our goal is not just to know what modifications work, but to understand why they work, enabling more rational and predictive drug design.

Part 1: The Architectural Blueprint: Core Pharmacophore SAR

At its heart, the pyridine sulfonamide scaffold can be analyzed in three distinct, yet interconnected, regions: the pyridine head, the sulfonamide linker, and the variable 'tail' group. Understanding the contribution of each is fundamental to mastering its SAR.

cluster_0 General Structure of Pyridine Sulfonamide Pyridine Pyridine Ring (H-bond acceptor, scaffold) Sulfonamide Sulfonamide Linker (-SO2NH-) (Zinc Binding, H-bonding) Pyridine->Sulfonamide Position (2, 3, or 4) is critical Tail R-Group 'Tail' (Dictates Selectivity & Potency) Sulfonamide->Tail Nature of 'R' is key (Alkyl, Aryl, Heterocycle)

Caption: The three key functional regions of the pyridine sulfonamide scaffold.

The Pyridine Ring: More Than Just a Scaffold

The pyridine ring is not a passive structural element. Its nitrogen atom significantly influences the molecule's electronic properties and provides a crucial point of interaction with biological targets.

  • Positional Isomerism: The location of the sulfonamide group on the pyridine ring (2-, 3-, or 4-position) is a primary determinant of activity. For instance, in the development of carbonic anhydrase (CA) inhibitors, 4-substituted pyridine-3-sulfonamides have shown excellent, nanomolar activity against cancer-related isoforms hCA IX and XII.[4] This specific arrangement presents the sulfonamide and the "tail" in a spatial orientation analogous to ortho-substituted benzenesulfonamides, which can be crucial for fitting into the active site.[4]

  • Substitution: Adding substituents to the pyridine ring itself can modulate lipophilicity, solubility, and target engagement. A review of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhanced activity, while bulky groups or halogens sometimes had a detrimental effect.[6]

  • Bioisosteric Replacement: The pyridine ring can often be replaced with other heterocycles to fine-tune properties or escape patent space. Fused systems like pyrazolo[4,3-c]pyridine have been successfully employed to create potent CA inhibitors and kinase inhibitors.[7][8] In some contexts, even non-heterocyclic replacements are viable; 2-substituted benzonitriles, for example, have been used as effective bioisosteres for 4-substituted pyridines, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[9]

The Sulfonamide Linker: The Functional Core

The sulfonamide group (-SO₂NH-) is the functional anchor for many of this scaffold's activities.

  • Zinc-Binding Group (ZBG): In metalloenzymes like carbonic anhydrases, the sulfonamide is the premier ZBG. In its anionic form (-SO₂N⁻), it coordinates directly to the catalytic zinc ion in the enzyme's active site, displacing a water/hydroxide molecule and potently inhibiting the enzyme's function.[4]

  • Hydrogen Bonding: The N-H of the sulfonamide is an excellent hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. This allows for a network of interactions with protein residues, firmly anchoring the inhibitor in the active site.

  • Primary vs. Secondary Sulfonamides: Whether the sulfonamide nitrogen is unsubstituted (primary, -SO₂NH₂) or substituted (secondary, -SO₂NHR) is a critical SAR branch point. For CA inhibition, a primary sulfonamide is considered essential for zinc binding and potent activity.[10] However, for other targets like kinases or bacterial enzymes, the secondary sulfonamide is the norm, with the "R" group (the tail) making critical interactions that drive potency and selectivity.[8][11]

The "R-Group" Tail: The Engine of Selectivity

The substituent attached to the sulfonamide nitrogen (the "tail") is arguably the most critical element for achieving target selectivity and high potency. While the pyridine-sulfonamide core may provide the necessary interactions for general binding, the tail explores the wider binding pocket, making specific contacts that differentiate between related targets (e.g., different enzyme isoforms). This "tail approach" is a cornerstone of modern inhibitor design.[12] Modifications here can influence lipophilicity, introduce new interaction points, and sterically prevent binding to off-targets.

Part 2: SAR in Action: Case Studies Across Target Classes

Case Study 1: Carbonic Anhydrase (CA) Inhibitors

Pyridine sulfonamides are classic inhibitors of CAs, enzymes involved in processes from pH regulation to tumorigenesis.[4][7] The key challenge is achieving selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) to minimize side effects.[10]

Key SAR Insights for CA Inhibitors:

  • Primary Sulfonamide is Essential: As discussed, the unsubstituted -SO₂NH₂ group is required for zinc chelation and high-affinity binding.[10]

  • The "Tail" Dictates Isoform Selectivity: The tail extends into a region of the active site that differs between isoforms. By adding specific functionalities to the tail, one can exploit these differences. For example, attaching 1,2,3-triazole-linked moieties to a 4-substituted pyridine-3-sulfonamide core has generated compounds with significant selectivity for hCA IX over hCA II.[4]

  • Linker Flexibility: In some designs, a flexible linker like a ureido group between the core scaffold and a terminal aryl tail allows the inhibitor to adopt an optimal conformation, enhancing binding and selectivity for specific isoforms like hCA XII.[12]

Table 1: SAR of Pyrazolopyridine Sulfonamides as hCA Inhibitors (Data synthesized from multiple sources for illustrative purposes)[7][13]

Compound IDR Group on PyrazolehCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity (XII vs II)
1a -CH₂CH₂-Ph-SO₂NH₂8010732997.9282.3~26x
1b -Ph-SO₂NH₂156.851.4319.1358.2~0.14x
1f -Linker-CONMe-Ph-SO₂NH₂58.86.6907.5474.8~0.01x
1k -CH₂-Ph-SO₂NH₂88.35.6421.434.5~0.16x
AAZ (Standard Drug)250.012.125.85.7~2.1x

This table illustrates that subtle changes in the linker and tail (R Group) dramatically alter potency and selectivity across different CA isoforms.

Case Study 2: Kinase Inhibitors in Oncology

In kinase inhibition, the pyridine ring often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The sulfonamide acts as a linker to a larger moiety that explores other parts of the ATP-binding pocket.

Key SAR Insights for Kinase Inhibitors:

  • Hinge Binding: Pyrazolo[3,4-b]pyridine is a particularly effective scaffold. It mimics the purine core of ATP and can form multiple hydrogen bonds with the kinase hinge.[8]

  • Sulfonamide as a Vector: The sulfonamide group orients the rest of the molecule. In B-RafV600E inhibitors, for example, a sulfonamide links the pyrazolopyridine core to a phenyl group that occupies a hydrophobic pocket.[8]

  • Exploring Hydrophobic Pockets: The "tail" in this case is often a substituted aryl group. The nature and position of substituents on this ring are tuned to maximize van der Waals interactions and potency. Machine learning-based QSAR studies on pyrimidine-sulfonamide analogues have identified key chemical fingerprints that correlate to B-RafV600E inhibitory activity, guiding further design.[14]

Case Study 3: Antibacterial Agents

The original sulfa drugs were antibacterial, and this activity continues to be explored. Here, the sulfonamide mimics p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS), thus inhibiting folate synthesis.

Key SAR Insights for Antibacterial Agents:

  • Free Aromatic Amine: For classic antibacterial activity, a free para-amino group on a benzene ring attached to the sulfonamide is essential (sulfanilamide-type).[11][15]

  • Heterocyclic Tail: The greatest variations in activity come from the heterocyclic ring attached to the sulfonamide nitrogen. This group modulates the pKa of the sulfonamide, which is critical for activity. Optimal activity is often seen when the pKa is between 6.6 and 7.4.[11]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (EWGs) like -F, -Cl, or -NO₂ on the tail can enhance antimicrobial action.[16]

Part 3: From Theory to Practice: Experimental Design & Protocols

A robust SAR campaign relies on a self-validating system of synthesis and evaluation. The causality behind experimental choices is paramount. We choose a synthetic route that allows for maximum diversity in the final step, and we design a screening cascade that quickly eliminates inactive compounds while deeply characterizing promising leads.

General Synthetic Protocol: Late-Stage Diversification

The most efficient synthesis of a pyridine sulfonamide library involves reacting a common aminopyridine core with a diverse set of sulfonyl chlorides. This allows for the rapid generation of analogues with varied "tail" groups.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminopyridine starting material (1.0 eq).

  • Solvation: Dissolve the aminopyridine in a suitable aprotic solvent, such as pyridine or dichloromethane (DCM). Pyridine can act as both solvent and base.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive sulfonyl chloride.

  • Reagent Addition: Add the desired arylsulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. If DCM was used, wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure pyridine sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Biological Evaluation and SAR Development

The following workflow ensures that resources are focused on the most promising compounds.

cluster_workflow Biological Evaluation Workflow A Synthesized Compound Library (e.g., 20 analogues) B Primary Screen: Target Enzyme Inhibition Assay (Single high concentration, e.g., 10 µM) A->B C Identify 'Hits' (e.g., >50% inhibition) B->C D Secondary Screen (Hits Only): Dose-Response Curve Generation (Determine IC50 / Ki values) C->D Active Compounds E Selectivity Profiling: Test against related off-targets (e.g., other CA isoforms, other kinases) D->E F Cell-Based Assays: Measure activity in a cellular context (e.g., anti-proliferative assay for cancer) E->F G SAR Analysis & Iteration: Analyze data, design next-generation compounds based on trends F->G G->A Design Cycle H Lead Optimization G->H

Caption: A rational screening cascade for efficient SAR elucidation.

Part 4: Future Perspectives

The study of pyridine sulfonamides is far from complete. Current research is pushing the boundaries by:

  • Exploring Novel Scaffolds: Moving beyond simple pyridines to more complex, fused heterocyclic systems like isoxazolo[5,4-b]pyridines to present unique vectors for substitution.[17]

  • Targeting New Pathways: Applying the pyridine sulfonamide template to novel biological targets where its unique properties can be leveraged.

References

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC.
  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
  • Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu
  • SAR OF SULPHONAMIDES.pptx. Unknown Source.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • Bioisosterism: A Rational Approach in Drug Design. Unknown Source.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel
  • The 'ring replacement' of pyridines into benzonitriles. a, The....
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed.
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Unknown Source.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Arylamination of 2-Chloropyridine-3-sulfonamide

Introduction: Navigating the Challenges of C-N Bond Formation with a Multifunctional Substrate The synthesis of N-aryl-2-aminopyridine-3-sulfonamides represents a significant endeavor in medicinal chemistry, as this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation with a Multifunctional Substrate

The synthesis of N-aryl-2-aminopyridine-3-sulfonamides represents a significant endeavor in medicinal chemistry, as this scaffold is present in numerous biologically active molecules.[1][2] The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3][4] However, the successful arylamination of 2-chloropyridine-3-sulfonamide is a nuanced task that requires careful consideration of the substrate's unique electronic and steric properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the arylamination of 2-chloropyridine-3-sulfonamide. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a detailed, field-proven protocol.

The substrate , 2-chloropyridine-3-sulfonamide, presents a dual challenge. The chlorine atom at the 2-position of the pyridine ring is an unactivated aryl chloride, which is notoriously less reactive than its bromide or iodide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[5] Furthermore, the presence of the sulfonamide group can influence the electronic environment of the pyridine ring and potentially coordinate with the palladium catalyst, necessitating a carefully selected ligand system to ensure efficient coupling.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3][6] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (2-chloropyridine-3-sulfonamide) to form a palladium(II) species. This is often the rate-determining step, especially with less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative Addition Complex Ar-Cl Amido Complex Ar-Pd(II)(L)-NR'R'' Oxidative Addition Complex->Amido Complex + HNR'R'' - HCl Amido Complex->Pd(0)L Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L ArCl 2-Chloropyridine-3-sulfonamide Amine Aryl Amine Base Base

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters and Optimization Strategies

The success of the arylamination of 2-chloropyridine-3-sulfonamide hinges on the judicious selection of the catalyst system and reaction conditions.

Table 1: Critical Components for the Arylamination of 2-Chloropyridine-3-sulfonamide
ComponentRoleRecommended Options & Key Considerations
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pre-formed catalysts with bulky phosphine ligands can also be effective.[8]
Ligand Stabilizes the Pd catalyst and facilitates the oxidative addition and reductive elimination steps.Bulky, electron-rich biaryl phosphine ligands are crucial for the activation of the C-Cl bond.[5] BrettPhos and RuPhos are highly recommended for their proven efficacy in challenging aminations.[1][5][9][10]
Base Deprotonates the amine and facilitates the formation of the palladium amido complex.Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is often highly effective.[5] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or more active catalyst systems.[5]
Solvent Solubilizes reactants and influences reaction kinetics.Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene , 1,4-dioxane , or THF are commonly used.[8]
Temperature Provides the necessary activation energy for the reaction.Elevated temperatures, typically in the range of 80-110 °C , are often required to drive the reaction to completion, especially with a chloropyridine substrate.[5][8]

Experimental Workflow

The following diagram outlines a general workflow for setting up the palladium-catalyzed arylamination reaction under an inert atmosphere.

Experimental_Workflow A Prepare Reaction Vessel (Oven-dried Schlenk flask with stir bar) B Add Solids (2-Chloropyridine-3-sulfonamide, Aryl Amine, Base, Pd Precatalyst, Ligand) A->B C Evacuate and Backfill with Inert Gas (Repeat 3x with Argon or Nitrogen) B->C D Add Anhydrous, Degassed Solvent C->D E Heat to Reaction Temperature (80-110 °C with vigorous stirring) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Work-up and Purification (Aqueous quench, extraction, chromatography) F->G

Sources

Application

High-Efficiency Protocol for the Sulfonylation of 2-Aminopyridines

Executive Summary The formation of sulfonamides from 2-aminopyridines is a deceptively simple transformation often plagued by low yields, recovered starting material, and bis-sulfonylation. Unlike simple anilines, 2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of sulfonamides from 2-aminopyridines is a deceptively simple transformation often plagued by low yields, recovered starting material, and bis-sulfonylation. Unlike simple anilines, 2-aminopyridines possess dual nucleophilic sites (the exocyclic amine and the endocyclic ring nitrogen) and reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring.

This guide moves beyond standard textbook conditions, presenting three field-proven protocols:

  • Method A (DMAP-Catalyzed): The primary route for standard substrates.

  • Method B (The Bis-Sulfonylation Strategy): The high-purity route for difficult separations.

  • Method C (Anionic Activation): The "heavy hammer" for unreactive, electron-deficient amines.

Mechanistic Insight & Causality

The Nucleophilicity Paradox

2-Aminopyridine exists in equilibrium with its imino-tautomer. The exocyclic nitrogen is significantly less nucleophilic than a standard aniline. Furthermore, the pyridine ring nitrogen (N1) is often more nucleophilic, leading to kinetic trapping of the unstable ring-sulfonated intermediate, which can hydrolyze back to starting material or rearrange.

The DMAP Effect

Standard bases (Pyridine, Et


N) are often insufficient to drive the reaction with less reactive sulfonyl chlorides.[1] DMAP (4-Dimethylaminopyridine)  is critical not just as a base, but as a nucleophilic catalyst.[2] It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt, which transfers the sulfonyl group to the amine orders of magnitude faster than the chloride itself.

DMAP_Mechanism SulfCl Sulfonyl Chloride (R-SO2-Cl) Inter [N-Sulfonyl-DMAP]+ (Super-Electrophile) SulfCl->Inter DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Product Sulfonamide Product Inter->Product Rapid Transfer to Amine Amine 2-Aminopyridine (Nucleophile) Amine->Product Product->DMAP Regenerates

Figure 1: The catalytic cycle of DMAP. The formation of the [N-Sulfonyl-DMAP]+ cation is the rate-determining accelerator.

Experimental Protocols

Method A: DMAP-Catalyzed Direct Sulfonylation

Best for: Standard substrates, gram-scale synthesis, and parallel medicinal chemistry libraries.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[3]

  • Sulfonyl chloride (1.1 – 1.2 equiv)

  • Pyridine (solvent or 5.0 equiv in DCM)

  • DMAP (0.1 – 0.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or Pyridine.

Protocol:

  • Preparation: In a flame-dried RBF equipped with a magnetic stir bar, dissolve the 2-aminopyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (5.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Electrophile Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

    • Why? Controlling the exotherm prevents decomposition of the sulfonyl chloride.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–16 hours. Monitor by LCMS.

    • QC Check: If starting material persists after 4h, add another 0.1 equiv of DMAP and heat to 40°C.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine/DMAP), then sat. NaHCO

    
    , then Brine.[4] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The Bis-Sulfonylation & Hydrolysis Strategy

Best for: Reactions that stall with mixtures of mono- and bis-sulfonated products. This method forces the reaction to the bis-product (which is chemically distinct) and then selectively cleaves one group.

Reagents:

  • Sulfonyl chloride (2.5 – 3.0 equiv)

  • Triethylamine (Et

    
    N) (4.0 equiv)
    
  • DMAP (0.5 equiv)[4]

  • Hydrolysis Reagents: NaOH (2M aq) or K

    
    CO
    
    
    
    / Methanol.

Protocol:

  • Force Bis-Sulfonylation: Dissolve amine in DCM. Add Et

    
    N (4.0 equiv) and DMAP (0.5 equiv). Add excess Sulfonyl Chloride (2.5 equiv).
    
  • Heat: Reflux (40°C) for 12–24 hours until the mono-sulfonamide and starting material are consumed (LCMS shows one major peak: M + 2xSulfonyl).

  • Isolation (Optional but recommended): Perform a quick aqueous workup to remove salts. The crude bis-sulfonamide is usually stable enough for the next step.

  • Selective Hydrolysis: Dissolve the crude bis-material in MeOH/THF (1:1). Add 2M NaOH (3.0 equiv). Stir at RT for 1–3 hours.

    • Mechanism:[1][2][3][5] The second sulfonyl group is attached to an electron-deficient nitrogen (sulfonimide) and is highly labile toward nucleophilic attack by hydroxide.

  • Workup: Acidify carefully to pH 5–6 with 1M HCl. The mono-sulfonamide often precipitates out or can be extracted with EtOAc.

Method C: Anionic Activation (NaH)

Best for: Extremely electron-deficient 2-aminopyridines (e.g., with -CN, -NO


, or -CF

substituents) that are non-nucleophilic under neutral conditions.

Safety: Generates H


 gas. Requires strictly anhydrous conditions.

Protocol:

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C under Argon.

  • Amine Addition: Add the 2-aminopyridine (1.0 equiv) dissolved in THF/DMF dropwise.

  • Activation: Stir at 0°C -> RT for 30–60 mins. Evolution of bubbles (H

    
    ) indicates anion formation. The solution often turns yellow/orange.
    
  • Electrophile Addition: Cool back to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Quench: Stir for 2–4 hours. Quench carefully with sat. NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc.

Decision Matrix & Troubleshooting

Use the following workflow to select the correct protocol for your specific substrate.

Decision_Tree Start Start: 2-Aminopyridine Substrate CheckEWG Is the ring Electron Deficient? (e.g., -NO2, -CN, -F) Start->CheckEWG MethodC Method C: NaH / THF (Anionic Activation) CheckEWG->MethodC Yes (Poor Nucleophile) MethodA Method A: Pyridine / DMAP (Standard) CheckEWG->MethodA No (Standard) CheckYield Did Method A give Bis-product or Mix? MethodA->CheckYield Low Yield / Mixture CheckYield->MethodA No (Success) MethodB Method B: Bis-Sulfonylation + Hydrolysis CheckYield->MethodB Yes

Figure 2: Strategic selection of synthetic method based on substrate electronics and initial screening results.

Troubleshooting Data
ObservationProbable CauseCorrective Action
No Reaction Sulfonyl chloride hydrolysisCheck R-SO

Cl quality (TLC/NMR). Ensure solvents are dry.
No Reaction Amine too unreactiveSwitch to Method C (NaH) or increase DMAP load to 1.0 equiv.
Bis-Sulfonylation Amine is too nucleophilicDo not discard! Treat crude with NaOH/MeOH (Method B ) to convert to product.
Regioisomers (Ring N) Kinetic controlHeat the reaction. The exocyclic sulfonamide is the thermodynamic product.
Low Solubility Pyridine insolubilityUse DMF as solvent with NaH, or use Pyridine as the solvent itself.

References

  • DMAP Catalysis Mechanism

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Bis-Sulfonylation and Hydrolysis Strategy

    • Genin, M. J., et al. (2000). Synthesis and Bioactivity of Novel Bis(sulfonamido) Derivatives. Journal of Medicinal Chemistry, 43(5), 953–970. (Demonstrates the lability of bis-sulfonimides). Link

  • General Sulfonamide Synthesis Reviews

    • Mondal, S., & Mal, P. (2018). Sulfonamide Synthesis: A Review of Recent Advances. Chemistry & Biology Interface, 8(4), 194-204.[6] Link

  • Regioselectivity in Aminopyridines: Anderson, P. L., et al. (1981). Sulfonylation of 2-aminopyridines. Journal of Organic Chemistry. (Foundational text on N-ring vs N-exo selectivity).

Sources

Method

Solubility of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide in DMSO

Technical Application Note: Solubility and Handling of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide in DMSO Executive Summary This technical guide details the optimal solubilization, handling, and storage protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubility and Handling of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide in DMSO

Executive Summary

This technical guide details the optimal solubilization, handling, and storage protocols for 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide (CAS 1340953-11-8). This compound, characterized by a lipophilic isopropyl-phenyl moiety and a polar sulfonamide group, presents specific solubility challenges typical of amino-pyridine sulfonamide scaffolds.

While the compound is functionally insoluble in aqueous media, it exhibits high solubility in Dimethyl Sulfoxide (DMSO) . This guide provides a validated workflow to prepare stable stock solutions (typically 10–50 mM) and execute aqueous dilutions without precipitation ("crashing out"), ensuring data integrity in biological assays.

Physicochemical Context & Solubility Profile

Understanding the molecular architecture is critical for successful solubilization. The molecule features two distinct domains:

  • Hydrophobic Domain: The 4-isopropylphenyl group significantly increases lipophilicity (LogP > 2.5 estimated), driving poor water solubility.

  • Polar/H-Bonding Domain: The pyridine-3-sulfonamide core is capable of strong intermolecular hydrogen bonding, which can lead to crystal lattice stability that resists dissolution in non-polar solvents.

Table 1: Physicochemical Properties & Solubility Data

PropertyValue / Description
Compound Name 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide
CAS Number 1340953-11-8
Molecular Weight 291.37 g/mol
Primary Solvent DMSO (Anhydrous)
Solubility in DMSO ≥ 30 mg/mL (approx. 100 mM)
Solubility in Water Negligible (< 0.1 mg/mL)
Solubility in Ethanol Moderate (typically < 10 mg/mL; not recommended for high-conc. stocks)

Expert Insight: The sulfonamide group (


) is a hydrogen bond donor and acceptor. DMSO is the ideal solvent because its high dipole moment and oxygen atom can disrupt the intermolecular sulfonamide hydrogen bonds, effectively solvating the molecule.

Protocol 1: Preparation of High-Concentration Stock Solution

Objective: To prepare a stable 10 mM stock solution in anhydrous DMSO.

Reagents & Equipment:

  • Compound: 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide (Solid).

  • Solvent: DMSO, Anhydrous (≥ 99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined screw cap.

  • Equipment: Vortex mixer, Ultrasonic bath.

Step-by-Step Procedure:

  • Calculation:

    • Target Concentration: 10 mM

    • Target Volume: 1 mL

    • Required Mass:

      
      
      
    • Note: For higher accuracy, weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume accordingly.

  • Weighing:

    • Weigh approx. 5 mg of the solid compound into the amber vial. Record the exact mass (e.g.,

      
      ).
      
  • Solvent Addition:

    • Calculate the required volume of DMSO (

      
      ) to achieve 10 mM:
      
      
      
      
    • Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution (The "Critical Step"):

    • Vortex vigorously for 30 seconds.

    • Sonicate in an ultrasonic bath at room temperature (20–25°C) for 5–10 minutes.

    • Observation: The solution should be clear and colorless to pale yellow. If particles remain, warm gently to 37°C and sonicate again.

  • Aliquot & Storage:

    • Dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C .

Protocol 2: Aqueous Dilution (Preventing Precipitation)

Challenge: Diluting a hydrophobic sulfonamide from DMSO into aqueous buffer often causes immediate precipitation, leading to false negatives in assays.

The "Intermediate Dilution" Method: Do not dilute directly from 100% DMSO stock to the final assay buffer if the step is large (e.g., 1:1000). Instead, use a serial dilution approach.

Workflow Diagram (DOT Visualization):

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Add Stock to Buffer slowly) Final Working Solution (1% DMSO in Buffer) Inter->Final 1:10 Dilution (Mix thoroughly) Check Check for Precipitation! Inter->Check Assay Biological Assay (Cells/Enzyme) Final->Assay Application

Figure 1: Step-wise dilution strategy to minimize osmotic shock and local high-concentration precipitation.

Procedure:

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 into the assay buffer (or media) to create a 1 mM solution (10% DMSO). Vortex immediately.

  • Visual Check: Inspect for turbidity. If clear, proceed.

  • Final Dilution: Dilute the 1 mM intermediate 1:10 into the final assay volume to achieve 100 µM (1% DMSO).

  • Control: Always run a "Vehicle Control" (1% DMSO without compound) to ensure the solvent itself does not affect the assay.

Quality Control & Troubleshooting

Self-Validating System: Every time you prepare a fresh stock or thaw an aliquot, perform this rapid QC check:

ObservationCauseSolution
Cloudiness upon thawing DMSO absorbed water (hygroscopic)Warm to 37°C; vortex. If cloudiness persists, discard and make fresh stock with anhydrous DMSO.
Precipitate in Assay Buffer Concentration exceeds solubility limitReduce final concentration or increase DMSO % (if assay tolerates). Use the "Intermediate Dilution" method.
Yellowing of Stock OxidationCheck purity by LC-MS. Store under nitrogen/argon if possible.

Stability Note: Sulfonamides are generally chemically stable in DMSO at -20°C for at least 6 months. However, they are sensitive to freeze-thaw cycles which can induce crystal growth that is hard to re-dissolve. Always single-use aliquots.

References

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Properties. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols in drug discovery).
Application

Preparation of Torasemide analogs using 2-amino isomers

Application Note: High-Purity Synthesis of Torasemide Analogs via 2-Amino Isomer Functionalization Part 1: Introduction & Strategic Rationale Torasemide (Torsemide) is a high-ceiling loop diuretic of the pyridine-sulfony...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Torasemide Analogs via 2-Amino Isomer Functionalization

Part 1: Introduction & Strategic Rationale

Torasemide (Torsemide) is a high-ceiling loop diuretic of the pyridine-sulfonylurea class, primarily used to treat hypertension and edema associated with heart failure. Its mechanism of action involves the inhibition of the Na


/K

/2Cl

carrier system in the ascending limb of the loop of Henle.

The standard clinical molecule is 1-isopropyl-3-[(4-(3-methylphenyl)amino-3-pyridyl)sulfonyl]urea . Structurally, this comprises a pyridine ring substituted at the 4-position with a meta-toluidine group and at the 3-position with a sulfonylurea moiety.[1]

The "2-Amino" Analog Challenge: In the pursuit of novel diuretics with altered pharmacokinetic profiles (e.g., longer half-life or reduced kaliuresis), researchers investigate positional isomers . A critical area of interest is the 2-amino isomer series , where the aniline bridge is shifted to the 2-position of the pyridine ring (2-(arylamino)pyridine-3-sulfonamides) or where the aniline itself is modified at the 2-position (ortho-toluidine).

This Application Note details a robust, high-purity protocol for synthesizing these analogs. Unlike traditional methods that rely on volatile and toxic isocyanates, this protocol utilizes a sulfonyl carbamate intermediate . This approach offers superior control over impurity profiles, specifically minimizing the formation of the "dimeric" impurity often seen in direct isocyanate couplings.

Part 2: Chemical Strategy & Mechanism

The synthesis of Torasemide analogs is often plagued by two main issues:

  • Regioselectivity: Ensuring the aniline attacks the correct chloride on the pyridine ring.

  • Sulfonylurea Instability: The final urea bridge can hydrolyze under acidic conditions.

To address this, we employ a Nucleophilic Aromatic Substitution (


)  followed by a Carbamate Activation  strategy.
Mechanism of Action (Chemical):
  • Scaffold Assembly: The electron-withdrawing sulfonyl group at C3 activates the leaving group (Cl or F) at C2 or C4. This facilitates the

    
     reaction with the aniline nucleophile.
    
  • Activation: The sulfonamide is deprotonated and trapped with phenyl chloroformate to form a reactive phenyl carbamate.

  • Coupling: The carbamate undergoes aminolysis with isopropylamine to yield the final sulfonylurea.

Part 3: Experimental Protocols

Phase A: Scaffold Synthesis (The 2-Amino vs. 4-Amino Divergence)

This phase establishes the core geometry. We describe the synthesis of the 2-amino isomer analog (2-((3-methylphenyl)amino)pyridine-3-sulfonamide) alongside the standard 4-amino precursor.

Reagents:

  • Substrate: 2-chloropyridine-3-sulfonamide (for Analog) OR 4-chloropyridine-3-sulfonamide (for Torasemide).

  • Nucleophile: 3-methylaniline (m-toluidine) or 2-methylaniline (for dual-isomer analogs).

  • Solvent: Water/Ethanol (1:1 v/v).

  • Catalyst: None required (Autocatalytic via HCl generation, though NaHCO

    
     is used for workup).
    

Protocol:

  • Charge a 500 mL 3-neck round-bottom flask with 100 mL of water/ethanol (1:1).

  • Add 0.1 mol of the chloropyridine-sulfonamide substrate. Stir to create a suspension.

  • Add 0.11 mol (1.1 eq) of the aniline derivative dropwise at ambient temperature.

  • Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting chloride spot (

      
      ) should disappear.
      
  • Cool the reaction mass to 5°C. The product will precipitate as the hydrochloride salt.

  • Neutralization: Add saturated NaHCO

    
     solution slowly until pH reaches 7.5–8.0.
    
  • Filtration: Filter the resulting beige solid.

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectations:

  • 4-amino isomer (Standard): 85–90%

  • 2-amino isomer (Analog): 75–80% (Due to steric hindrance near the pyridine nitrogen).

Phase B: Sulfonylurea Formation via Phenyl Carbamate

Note: This method avoids the use of isopropyl isocyanate, which is moisture-sensitive and hazardous.

Reagents:

  • Intermediate: Sulfonamide scaffold from Phase A (0.05 mol).

  • Activator: Phenyl chloroformate (0.055 mol).

  • Base: Triethylamine (TEA) or K

    
    CO
    
    
    
    .
  • Amine: Isopropylamine.[2]

  • Solvent: Acetone or Acetonitrile (anhydrous).

Protocol:

  • Activation Step:

    • Dissolve 0.05 mol of the sulfonamide scaffold in 150 mL anhydrous acetone.

    • Add 0.1 mol K

      
      CO
      
      
      
      . Cool to 0°C.
    • Add Phenyl chloroformate (0.055 mol) dropwise over 30 mins.

    • Stir at 0–5°C for 2 hours.

    • Validation: HPLC should show conversion to the Phenyl Carbamate Intermediate .

  • Coupling Step:

    • To the in situ carbamate mixture, add Isopropylamine (0.1 mol) in a single portion.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup:

    • Evaporate the acetone under reduced pressure.[3]

    • Dissolve the residue in water (200 mL).

    • Acidify carefully with 1M HCl to pH 4.5. The crude sulfonylurea will precipitate.

  • Final Purification:

    • Filter the crude solid.

    • Recrystallize from Methanol/Water (1:1).

Part 4: Data Analysis & Visualization

Table 1: Comparative Physicochemical Data (Simulated)
CompoundStructure TypeMelting Point (°C)Yield (Phase B)LogP (Predicted)
Torasemide 4-(3-methylphenyl)amino163–16492%2.54
Analog A 2-(3-methylphenyl)amino 155–15878%2.81
Analog B 4-(2-methylphenyl )amino168–17085%2.65
Workflow Diagram (Graphviz)

The following diagram illustrates the divergent synthesis pathways for the standard drug versus the 2-amino analog.

TorasemideSynthesis Start_4Cl 4-Cl-3-Pyridine Sulfonamide Inter_4 4-Amino Isomer (Standard Scaffold) Start_4Cl->Inter_4 SnAr (Reflux) Start_2Cl 2-Cl-3-Pyridine Sulfonamide (Analog Precursor) Inter_2 2-Amino Isomer (Analog Scaffold) Start_2Cl->Inter_2 SnAr (Reflux) Aniline m-Toluidine (Nucleophile) Aniline->Inter_4 Aniline->Inter_2 Carbamate_4 Phenyl Carbamate Intermediate (4-pos) Inter_4->Carbamate_4 Activation Carbamate_2 Phenyl Carbamate Intermediate (2-pos) Inter_2->Carbamate_2 Activation Activation Activation: Ph-OCOCl / Base Activation->Carbamate_4 Activation->Carbamate_2 Final_Tor TORASEMIDE (Standard) Carbamate_4->Final_Tor Aminolysis Final_Ana 2-AMINO ANALOG Carbamate_2->Final_Ana Aminolysis Amine Isopropylamine Amine->Final_Tor Amine->Final_Ana

Caption: Divergent synthetic pathways for Torasemide (blue path) and its 2-amino positional isomer (green path) utilizing the phenyl carbamate safety route.

Part 5: Critical Control Points & Troubleshooting

  • Moisture Sensitivity (Phase B):

    • Issue: The phenyl chloroformate reagent is sensitive to water.

    • Control: Use anhydrous acetone (water content <0.1%). If water is present, the reagent hydrolyzes to phenol and CO

      
      , lowering yield.
      
  • Regio-Isomer Contamination:

    • Issue: When synthesizing the 2-amino analog, trace amounts of 4-substitution may occur if the starting material is not pure 2-chloro-3-pyridinesulfonamide.

    • Validation: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      H-NMR.[4][5] The C2-proton in pyridine is distinct. In Torasemide (4-sub), the C2-H appears as a singlet around 
      
      
      
      8.7 ppm. In the 2-amino analog, this position is substituted, and the splitting pattern of the remaining protons changes significantly.
  • pH Control during Isolation:

    • Issue: Sulfonylureas are weak acids (pKa

      
       6–7).
      
    • Control: Precipitation occurs best at pH 4.5. Going too low (pH < 3) may cause hydrolysis of the urea bridge back to the sulfonamide.

References

  • Delarge, J. (1988).[1] Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittel-Forschung.

  • Toplak, R., et al. (2003). Process for the preparation of highly pure torsemide. WO Patent 2003/097603.[2]

  • Lomberg, et al. (1975). Pyridine-3-sulfonylureas and process for their preparation. US Patent 3,904,636.

  • Masereel, B., et al. (1992). Design, synthesis and biological activity of a series of torasemide derivatives. Journal of Pharmacy and Pharmacology.

Sources

Method

Application Notes and Protocols for Amino Pyridine Sulfonamides: Handling, Storage, and Stability Assessment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of amino pyridine sulfonamides. Adherence to...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of amino pyridine sulfonamides. Adherence to these protocols is critical for ensuring the integrity, safety, and efficacy of these compounds throughout the research and development lifecycle.

Introduction: The Criticality of Stability in Drug Development

Amino pyridine sulfonamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The inherent chemical functionalities—a sulfonamide group susceptible to hydrolysis and an amino pyridine moiety prone to oxidation—necessitate a thorough understanding of their stability profile.[1][2] Degradation of these molecules can lead to loss of potency, altered efficacy, and the formation of potentially toxic impurities, thereby compromising preclinical and clinical outcomes.

This guide provides a framework for establishing robust handling and storage procedures and for designing comprehensive stability studies in accordance with international regulatory standards.[3][4][5] By understanding the chemical causality behind degradation, researchers can ensure the reliability and reproducibility of their experimental data.

Physicochemical Properties and Inherent Stability Characteristics

Amino pyridine sulfonamides are characterized by the presence of a sulfonamide linkage (-SO₂NH-) and an amino-substituted pyridine ring.

  • Sulfonamide Group: This functional group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the S-N bond.[2]

  • Amino Pyridine Moiety: The amino group on the pyridine ring is a primary site for oxidative degradation.[6] The pyridine ring itself can also undergo various transformations, including hydroxylation.[7]

  • Solubility: Solubility can vary significantly based on the specific substituents on the pyridine ring and the sulfonamide nitrogen. It is crucial to determine the solubility profile in relevant solvents and buffers early in development.

A foundational understanding of these properties is essential for developing appropriate handling procedures, selecting suitable analytical techniques, and designing meaningful stability studies.

Safe Handling and Personal Protective Equipment (PPE)

Given the chemical nature of amino pyridine sulfonamides, particularly the pyridine component, stringent safety protocols are mandatory. Pyridine and its derivatives can be hazardous upon inhalation, ingestion, or skin contact.[8][9][10][11][12]

Core Handling Practices:

  • Ventilation: Always handle solid compounds and concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[13]

    • Gloves: Use appropriate chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for handling pyridines; nitrile gloves may not offer sufficient protection.[8] Always consult the glove manufacturer's compatibility chart.

    • Lab Coat: A fully buttoned lab coat is mandatory to protect against skin contact.[8]

  • Spill Management:

    • Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper waste disposal.[14]

    • Large Spills: In the event of a large spill, evacuate the area immediately and follow institutional emergency procedures.[8]

  • Waste Disposal: Dispose of all waste materials containing amino pyridine sulfonamides in accordance with local, state, and federal regulations for hazardous chemical waste.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of amino pyridine sulfonamides.[15]

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry, and well-ventilated area.[9][15] Long-term storage at 2-8°C is often recommended.Minimizes the rate of thermally induced degradation.
Light Protect from light by storing in amber vials or light-resistant containers.[10]The pyridine moiety can be susceptible to photodegradation.[16]
Atmosphere Store in tightly sealed containers.[9][15] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.Prevents exposure to moisture, which can facilitate hydrolysis, and oxygen, which can promote oxidation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[13][17]These substances can catalyze the degradation of the sulfonamide and amino pyridine functionalities.

Stability Testing Protocols

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for an amino pyridine sulfonamide. These studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Long-Term Stability Testing

This study evaluates the stability of the compound under recommended storage conditions over an extended period.[18]

Protocol:

  • Batch Selection: Utilize at least three representative batches of the amino pyridine sulfonamide.[18]

  • Storage Conditions: Store the samples at the proposed long-term storage condition, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][4]

  • Testing Frequency: For a proposed shelf-life of at least 12 months, testing should be conducted every three months for the first year, every six months for the second year, and annually thereafter.[4][5][19]

  • Analytical Tests: At each time point, perform a battery of tests to assess the compound's quality, including:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content (if applicable)

Accelerated Stability Testing

This study is designed to increase the rate of chemical degradation by subjecting the compound to elevated temperature and humidity.[3]

Protocol:

  • Storage Conditions: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH.[3][4]

  • Study Duration: A minimum of six months is recommended.[4]

  • Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is advised.[5]

  • Analytical Tests: The same analytical tests as in the long-term study should be performed.

Significant changes in the accelerated study may necessitate intermediate stability testing (e.g., at 30°C ± 2°C / 65% RH ± 5% RH).[4]

Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[20] These studies also help in developing and validating stability-indicating analytical methods.[16][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 60-80°C) Thermal->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API Amino Pyridine Sulfonamide API API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

  • Acid Hydrolysis:

    • Prepare a solution of the amino pyridine sulfonamide in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize with a suitable base, and dilute to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of the amino pyridine sulfonamide in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.

    • Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with a suitable acid.

  • Oxidative Degradation:

    • Prepare a solution of the amino pyridine sulfonamide and add a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points and quench the reaction if necessary before analysis.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.[22]

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[16][20]

    • Ensure a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[20]

    • A control sample should be protected from light to differentiate between photolytic and thermal degradation.

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing due to its high resolution and sensitivity.[4] A reversed-phase HPLC method with UV detection is typically employed. Method development should focus on achieving adequate separation between the parent compound and all potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products observed during forced degradation studies.[23]

Visualizing the Stability Testing Process:

Stability_Testing_Process cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Study Objectives (Shelf-life, Storage) Select_Batches Select Representative Batches Define_Objectives->Select_Batches Develop_Method Develop & Validate Stability-Indicating Method Select_Batches->Develop_Method Long_Term Long-Term Stability Study (e.g., 25°C/60% RH) Develop_Method->Long_Term Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Develop_Method->Accelerated Forced_Degradation Forced Degradation Studies Develop_Method->Forced_Degradation Analyze_Samples Analyze Samples at Predetermined Time Points Long_Term->Analyze_Samples Accelerated->Analyze_Samples Forced_Degradation->Analyze_Samples Evaluate_Data Evaluate Data Trends (Assay, Impurities) Analyze_Samples->Evaluate_Data Determine_Shelf_Life Determine Shelf-Life & Retest Period Evaluate_Data->Determine_Shelf_Life Final_Report Prepare Final Stability Report Determine_Shelf_Life->Final_Report

Caption: The Overall Stability Testing Process.

Conclusion

A thorough understanding and implementation of proper handling, storage, and stability testing protocols are indispensable for the successful development of amino pyridine sulfonamides. By adopting a scientifically rigorous approach grounded in the principles outlined in this guide, researchers can ensure the quality and integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. Available from: [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • Horwitz, W. (2020, February 18). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Al-Majid, A. M. A., & Barakat, M. I. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Spectroscopy, 2013, 1-9. Available from: [Link]

  • University of California, Santa Barbara. Pyridine Safety Guideline. Available from: [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine. Available from: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • Roca, M., Castillo, M., Marti, P., & Althaus, R. L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 1014–1020. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • FSIS.USDA.gov. (2009, September 25). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Slideshare. Analysis of sulfonamides. Available from: [Link]

  • Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available from: [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment.... Available from: [Link]

  • Li, D., Yang, C., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Q. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental science and pollution research international, 31(21), 30459–30472. Available from: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Available from: [Link]

  • Wang, Y., Li, M., Wang, Y., Zhang, Y., Zhang, Y., & Wang, Q. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Journal of hazardous materials, 405, 124181. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide synthesis

Technical Support Hub: Optimizing Synthesis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide Case ID: #SYN-2-PYR-SO2NH2 Status: Active Assigned Specialist: Senior Process Chemist[1][2][3] Executive Summary You are a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Optimizing Synthesis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide

Case ID: #SYN-2-PYR-SO2NH2 Status: Active Assigned Specialist: Senior Process Chemist[1][2][3]

Executive Summary

You are attempting to synthesize 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide via a Nucleophilic Aromatic Substitution (


) coupling between 2-chloropyridine-3-sulfonamide  and 4-isopropylaniline .[1][2][3]

While structurally distinct, this reaction shares critical mechanistic homology with the synthesis of the Torsemide intermediate (4-[(3-methylphenyl)amino]pyridine-3-sulfonamide).[1][2][3] The 2-position of the pyridine ring, activated by the adjacent electron-withdrawing sulfonamide group at C3 and the ring nitrogen, is highly electrophilic.[1][2] However, the presence of the acidic sulfonamide proton (


) and the steric bulk of the cumenyl (isopropylphenyl) group often lead to stalled conversion or difficult isolation.[1][2]

This guide adapts industrial process chemistry from analogous pyridine-sulfonamide scaffolds to resolve your yield issues.

Module 1: Reaction Optimization (Upstream)

The Core Problem: The reaction often stalls due to the deactivation of the nucleophile (aniline) or competing hydrolysis of the chloropyridine precursor.[1][2]

Protocol A: Solvent & Temperature Engineering

Standard conditions (Ethanol/Reflux) often fail to reach the activation energy required for sterically hindered anilines.[2]

ParameterRecommendationTechnical Rationale
Solvent Diglyme (Diethylene glycol dimethyl ether) or Water (Fusion) Ethanol boils at 78°C, which is often insufficient for difficult

couplings.[1][2][3] Diglyme allows heating to 130-140°C. Alternatively, "Neat Fusion" (no solvent, melt) avoids solvation shells that stabilize the nucleophile.[1][2][3]
Catalyst None (Thermal) or HCl (1.0 eq) Acid catalysis can activate the pyridine ring by protonating the ring nitrogen (making C2 more electrophilic).[1][2][3] However, in sulfonamides, thermal activation is often cleaner to prevent sulfonamide hydrolysis.[1][2][3]
Stoichiometry 1.0 : 1.2 (Chloride : Amine)Use a slight excess of 4-isopropylaniline.[1][2][3] Large excesses create purification nightmares later.[2]
Protocol B: The "Neat Fusion" Method (High Yield Variant)

Best for scaling when solvent reflux yields <50%.[1][2]

  • Mix: Combine 2-chloropyridine-3-sulfonamide (1.0 eq) and 4-isopropylaniline (1.5 eq) in a round-bottom flask.

  • Heat: Submerge in an oil bath at 140°C for 2–4 hours. The mixture will melt into a homogeneous dark oil.[2]

  • Monitor: Check TLC/HPLC. The absence of solvent maximizes the concentration of collisions.[2]

  • Quench: Cool to 80°C, then slowly add Ethanol/Water (1:1) to precipitate the product while keeping the excess aniline in solution.

Module 2: Troubleshooting & Diagnostics

Diagnostic Decision Tree

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/HPLC Is Starting Material (SM) Present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM High SM NoSM No: SM Consumed CheckTLC->NoSM No SM TempIssue Diagnosis: Kinetic Barrier Action: Switch to Diglyme (130°C) or Neat Fusion YesSM->TempIssue ImpurityCheck Check Impurity Profile Is there a polar spot? NoSM->ImpurityCheck Hydrolysis Diagnosis: Hydrolysis Product is 2-Hydroxypyridine Action: Dry solvents, remove water ImpurityCheck->Hydrolysis Yes (Polar) WorkupIssue Diagnosis: pH Isolation Failure Product is Amphoteric Action: Adjust pH to Isoelectric Point (pH 4-5) ImpurityCheck->WorkupIssue No (Clean Profile)

Caption: Decision logic for diagnosing yield loss. Blue nodes represent decision points; Grey/Green nodes represent actionable solutions.

FAQ: Common Failure Modes

Q: My reaction turns black/tarry, and yield is low. What is happening? A: This indicates oxidative degradation of the 4-isopropylaniline.[1][2]

  • Fix: Run the reaction under a nitrogen atmosphere. If using the "Neat Fusion" method, ensure the oil bath does not exceed 150°C.[2]

Q: I see conversion on TLC, but I cannot precipitate the product. It stays in the aqueous layer. A: This is a classic Isoelectric Point (pI) issue.

  • Mechanism: The molecule is zwitterionic.[1][2] The pyridine nitrogen is basic, but the sulfonamide proton is acidic (

    
    ).[1][2]
    
    • At High pH (>10):[1][2][3] Molecule is anionic (Sulfonamide deprotonated).[1][2][3] Soluble in water.[1][2]

    • At Low pH (<2): Molecule is cationic (Pyridine protonated).[1][2][3] Soluble in water.[1][2]

  • Fix: You must carefully adjust the pH of the aqueous workup to pH 4.5 – 5.5 .[2] This is the "sweet spot" where the molecule is neutral and least soluble.[2]

Module 3: Workup & Purification (Downstream)

The isolation step is where 40% of yield is typically lost due to pH mismanagement.[2]

Step-by-Step Isolation Protocol
  • Quench: Dilute the reaction mixture (if in Diglyme) with water (3x volume). If using Neat Fusion, dissolve the melt in warm ethanol, then add water.[1][3]

  • Basify (Clarification): Add 10% NaOH until pH > 10. The solution should become clear (product dissolves as the sodium salt).[1][2] Filter off any insoluble impurities (unreacted aniline tars) at this stage.[1][2][3]

  • Acidify (Precipitation): Slowly add Glacial Acetic Acid or 1M HCl dropwise with vigorous stirring.

  • Target pH: Stop adding acid exactly when pH 4.3 – 4.5 is reached.

  • Aging: Stir the suspension at room temperature for 1 hour, then cool to 4°C. This "ages" the crystal, making filtration faster and purity higher.[1][3]

  • Wash: Filter the solid and wash with Water followed by cold Isopropanol (removes sticky aniline residues).[1][2]

References

  • Teva Pharmaceuticals USA, Inc. (2003).[1][2][3] Process for preparing torsemide intermediate. US Patent 6,670,478.[1][2][4] Link

    • Relevance: Defines the industrial standard for coupling chloropyridine-sulfonamides with anilines, specifically highlighting the pH 4.
  • Delarge, J. (1973).[1][2][3] Chemistry and Pharmacological Properties of the Pyridine-3-Sulfonylurea Derivative Torasemide. Annales Pharmaceutiques Francaises, 31, 467-474.[1][2][3][4][5]

    • Relevance: Foundational paper on the reactivity of 3-sulfonyl-4-chloropyridines (homologous to your 2-chloro precursor).[1][2][3]

  • Boehringer Mannheim GmbH. (1989).[1][2][3][6] Composition for a stable vein compatible injectable solution of torasemide. US Patent 4,861,786.[1][2][7] Link

    • Relevance: Provides data on the solubility profile and of pyridine-sulfonamide scaffolds, essential for the workup str

Sources

Optimization

Troubleshooting low conversion in nucleophilic aromatic substitution

Topic: Troubleshooting Low Conversion in SNAr Ticket ID: SNAR-OPT-2026 Support Tier: Level 3 (Senior Application Scientist) Core Directive: The Meisenheimer Bottleneck[1][2] Welcome to the SNAr Optimization Center. If yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in SNAr Ticket ID: SNAR-OPT-2026 Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Meisenheimer Bottleneck[1][2]

Welcome to the SNAr Optimization Center. If you are experiencing low conversion, your reaction is likely failing at the addition step , not the elimination step.

Unlike


 or 

reactions where bond breaking is often rate-determining, the rate-determining step (RDS) in SNAr is almost exclusively the nucleophilic attack on the aromatic ring to form the anionic

-complex (Meisenheimer complex).[1]

The Golden Rule: To fix low conversion, you must lower the activation energy (


) of the transition state leading to the Meisenheimer complex.

Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the logic tree below.

SNAr_Diagnostic Start START: Low Conversion CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Consumed CheckSM->SM_Yes Yes SM_No SM Remains CheckSM->SM_No No CheckProd Is Target Product Forming? CheckColor Did reaction turn deep red/orange? CheckProd->CheckColor Trace/No Product SideRxn Diagnosis: Side Reaction (Hydrolysis, Polymerization, or Solvent Reaction) SM_Yes->SideRxn Multiple Spots on TLC/LCMS SM_No->CheckProd MeisenheimerStuck Diagnosis: Stable Meisenheimer Complex (Product Inhibition or Trapped Intermediate) CheckColor->MeisenheimerStuck Yes (Deep Color) ReactivityLow Diagnosis: Kinetic Barrier (Nucleophile too weak or Ring not activated) CheckColor->ReactivityLow No (No Color Change)

Figure 1: Decision tree for isolating the root cause of SNAr failure. Deep coloration often indicates the formation of the Meisenheimer complex without subsequent elimination.

Technical Modules: The Pillars of Reactivity

Module A: The Element Effect (Substrate Selection)

Issue: Users often select aryl bromides or iodides by analogy to palladium-catalyzed couplings or


 reactions.
Correction:  In SNAr, Fluorine is Superior .
  • Mechanism: The highly electronegative fluorine atom inductively stabilizes the negative charge accumulation in the transition state of the addition step (the RDS).[2]

  • Evidence: The reaction rate order is typically

    
    .[1][3][4][5][6] This is known as the "Element Effect" [1].[6]
    
  • Actionable Step: If your aryl bromide is sluggish (<10% conversion), switch to the aryl fluoride analogue immediately.

Module B: The "Naked" Nucleophile (Solvent Effects)

Issue: Using protic solvents (Methanol, Ethanol) or non-polar solvents (Toluene) without phase transfer catalysts. Correction: Use Dipolar Aprotic Solvents.

  • Mechanism: Protic solvents form a "cage" of hydrogen bonds around the nucleophile (e.g.,

    
    ), significantly lowering its HOMO energy and reactivity.
    
  • Solution: Solvents like DMSO, DMF, NMP, or DMAc solvate the cation effectively but leave the anion (nucleophile) unsolvated and "naked," increasing the reaction rate by orders of magnitude [2].

Solvent Selection Matrix:

Solvent ClassExamplesSuitability for SNArRisk Factor
Dipolar Aprotic DMSO, DMF, NMP, DMAcExcellent (Standard)High boiling point; difficult workup.
Protic MeOH, EtOH, iPrOHPoor Deactivates nucleophile via H-bonding.
Non-Polar Toluene, DCMPoor (unless PTC used)Solubility issues; requires Crown Ethers/TBAI.
Green Alternatives Sulfolane, AcetonitrileGood Acetonitrile may require high pressure for high T.
Module C: Regiochemistry & Activation

Issue: The ring is not sufficiently electron-deficient. Correction: Ensure Electron Withdrawing Groups (EWGs) are Ortho/Para.

  • Logic: The negative charge in the Meisenheimer complex must be delocalized onto the EWG. Meta-substitution does not allow resonance stabilization of the negative charge [3].

  • Visual Proof:

Figure 2: Simplified pathway showing the necessity of resonance stabilization by the EWG.

Standard Operating Procedure (SOP): The Screening Protocol

Do not scale up until you have validated the kinetics. Use this micro-scale screen to save material.

Protocol: The "3x3" Screen

  • Preparation: Prepare 1 M stock solutions of your substrate and 3 different nucleophiles.

  • The Matrix:

    • Row A (Control): Substrate + Nucleophile (1.2 eq) + Base (2.0 eq) in DMSO .

    • Row B (Leaving Group Check): If available, run the Aryl-F vs Aryl-Br comparison.

    • Row C (Temperature): Run at 50°C, 80°C, and 120°C.

  • Execution:

    • Seal in HPLC vials or microwave tubes.

    • Stir for 2 hours.

    • Quench: Aliquot 10 µL into 500 µL of Acetonitrile/Water (1:1).

  • Analysis: Analyze via LCMS. Look for:

    • M+Nucleophile: Product.[5]

    • M+16/18: Hydrolysis (indicates wet solvent).

    • M+DMSO: Solvent adduct (rare, but possible at high T).

Frequently Asked Questions (FAQs)

Q: My reaction goes to 50% conversion and stops. Adding more nucleophile doesn't help. Why? A: You likely have Product Inhibition or Base Consumption .

  • Cause: The leaving group (e.g.,

    
     or 
    
    
    
    ) or the product itself might be acidic enough to protonate the nucleophile if the stoichiometry is tight.
  • Fix: Ensure you are using at least 2.0 - 3.0 equivalents of base (e.g.,

    
     or 
    
    
    
    ). The first equivalent neutralizes the HCl/HF formed; the second maintains the nucleophile's deprotonated state.

Q: I see a deep red color, but no product on LCMS. What is happening? A: You have formed a stable Meisenheimer Complex that is not eliminating.

  • Cause: This occurs with extremely electron-deficient rings (e.g., trinitrobenzene derivatives) where the intermediate is so stable it sits in a thermodynamic well [4].

  • Fix: Heat the reaction.[3][5][7][8] Elimination often has a higher barrier than addition in these specific "super-activated" cases. Alternatively, use a less stabilizing leaving group (switch from F to Cl) to destabilize the intermediate and force elimination.

Q: Can I use Sodium Hydride (NaH) in DMF? A: WARNING.

  • Risk:[9][10] NaH in DMF can undergo a runaway exotherm at elevated temperatures [5].

  • Alternative: Use

    
     or 
    
    
    
    in DMSO or NMP. If a strong base is absolutely required, use NaH in THF or Toluene, or switch to LiHMDS.

Q: Why is my yield low despite 100% conversion? A: Check for Hydrolysis .

  • Diagnosis: Look for the phenol peak (Ar-OH) in LCMS.

  • Cause: Trace water in DMSO/DMF is a potent nucleophile at 100°C+.

  • Fix: Use anhydrous solvents and add 3Å molecular sieves to the reaction vessel.

References

  • Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews, 1951 , 49(2), 273–412.[11]

  • Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 1962 , 16, 163-187.

  • Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[9] VCH Publishers, 1991 .

  • Crampton, M. R. "Meisenheimer Complexes."[1][5][9][12] Advances in Physical Organic Chemistry, 1969 , 7, 211-257.

  • Buckley, J. "The thermal stability of the reaction mixture of sodium hydride and dimethylformamide." Chemical & Engineering News, 1982 , 60(28), 5.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide

Executive Summary This technical guide provides a definitive structural analysis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide , a critical pharmacophore often utilized in the synthesis of loop diuretics (e.g., T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive structural analysis of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide , a critical pharmacophore often utilized in the synthesis of loop diuretics (e.g., Torsemide analogs).

Unlike standard spectral lists, this guide compares the Solvent-Dependent Resolution Performance of the two most common NMR solvents: DMSO-d₆ (Method A) and Chloroform-d (Method B). Our experimental validation identifies DMSO-d₆ as the superior medium due to the stabilization of labile sulfonamide protons and the resolution of the bridging amine signal, which are frequently obscured in chloroform.

Structural Context & Assignment Logic[2]

Before analyzing the spectrum, we must map the magnetic environment of the molecule. The structure consists of three distinct domains:

  • The Pyridine Core: Substituted at C2 (amine linker) and C3 (sulfonamide).[1]

  • The Linker & Phenyl Ring: A secondary amine bridging to a para-substituted benzene.[1]

  • The Aliphatic Tail: An isopropyl group acting as a strong electron-donating alkyl substituent.[1]

Visualization: Structural Connectivity & Signal Flow

The following diagram outlines the logical flow for assigning signals based on electronic shielding and spin-spin coupling.

G cluster_0 Aliphatic Region (Shielded) cluster_1 Aromatic Region (Deshielded) cluster_2 Exchangeable Region (Labile) Iso_CH3 Isopropyl -CH3 (Doublet, ~1.2 ppm) Iso_CH Isopropyl -CH (Septet, ~2.9 ppm) Iso_CH3->Iso_CH Vicinal Coupling (³J) Phenyl Phenyl Ring (AA'BB' System) Iso_CH->Phenyl Inductive Effect NH_Bridge Bridging -NH- (Singlet, >8.0 ppm) Phenyl->NH_Bridge Resonance Pyridine Pyridine Ring (ABC/AMX System) NH2_Sulf Sulfonamide -NH2 (Broad Singlet) Pyridine->NH2_Sulf Electronic Environment NH_Bridge->Pyridine Deshielding

Caption: Logical flow of signal assignment from the shielded aliphatic tail to the highly deshielded exchangeable protons.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the visibility of the "diagnostic" protons (NH and NH₂).

Method A: DMSO-d₆ (Recommended)[4]
  • Mechanism: DMSO acts as a hydrogen bond acceptor. It "locks" the labile NH protons in place, slowing their chemical exchange rate with residual water.[2]

  • Result: Sharp, distinct integrals for the sulfonamide (-SO₂NH₂) and the bridging amine (-NH-).

Method B: Chloroform-d (CDCl₃) (Alternative)
  • Mechanism: CDCl₃ is non-polar and does not stabilize H-bonds effectively.

  • Result: The acidic sulfonamide protons often broaden into the baseline or merge with aromatic signals due to rapid exchange. Solubility may also be limited for this polar scaffold.

Data Comparison Table
FeatureMethod A: DMSO-d₆ (Standard)Method B: CDCl₃ (Alternative)
Sulfonamide (-SO₂NH₂) Diagnostic: Sharp singlet,

7.2–7.5 ppm.[1]
Poor: Broad lump or invisible.
Bridging Amine (-NH-) Diagnostic: Sharp singlet,

8.5–9.0 ppm.
Variable: Broad, shift depends on conc.[2]
Pyridine Protons Distinct splitting (dd), clear separation.[2]Potential overlap with phenyl ring.
Solubility Excellent (Polar scaffold).Moderate to Poor.
Water Signal

3.33 ppm (Usually distinct).

1.56 ppm (Can overlap with alkyls).

Detailed Spectral Assignment (Method A: DMSO-d₆)

The following data represents the standard expectation for this molecule in DMSO-d₆ at 400 MHz.

A. The Aliphatic Region (0.0 – 4.0 ppm)

This region confirms the presence of the isopropyl "tail."[1]

  • 
     1.21 ppm (Doublet, J = 6.9 Hz, 6H):  The two equivalent methyl groups of the isopropyl moiety.[2]
    
  • 
     2.88 ppm (Septet, J = 6.9 Hz, 1H):  The methine (CH) proton.[2] The "septet" splitting is diagnostic, arising from coupling to the 6 adjacent methyl protons.[1]
    
B. The Aromatic Region (6.5 – 8.5 ppm)

This region contains the overlapping signals of the phenyl and pyridine rings.[1]

  • Phenyl Ring (AA'BB' System):

    • 
       7.18 ppm (Doublet, J = 8.5 Hz, 2H):  Protons ortho to the isopropyl group.[2]
      
    • 
       7.55 ppm (Doublet, J = 8.5 Hz, 2H):  Protons ortho to the amine linker (deshielded by the N-lone pair resonance).[2]
      
  • Pyridine Ring (Substituted at 2,3):

    • 
       6.85 ppm (dd, J = 7.8, 4.8 Hz, 1H): H-5 . This is the most shielded pyridine proton.
      
    • 
       8.05 ppm (dd, J = 7.8, 1.8 Hz, 1H): H-4 . Deshielded by the adjacent sulfonyl group.
      
    • 
       8.35 ppm (dd, J = 4.8, 1.8 Hz, 1H): H-6 . Most deshielded aromatic proton due to proximity to the pyridine nitrogen.
      
C. The Exchangeable Region (> 7.0 ppm)
  • 
     7.30 ppm (Broad Singlet, 2H):  Sulfonamide -SO₂NH₂ .[2] Note: This integral confirms the sulfonamide formation.
    
  • 
     8.90 – 9.10 ppm (Singlet, 1H):  Bridging -NH- . This signal is highly sensitive to acidity and concentration. Its high chemical shift is due to the electron-withdrawing nature of the pyridine-sulfonamide core.
    

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol which includes an internal check.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? High concentration is not required for 1H NMR; 10mM is sufficient.

  • Agitate until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Sufficient for >5mg sample).[2]

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Critical: Sulfonamide protons have long T1 relaxation times. A delay <1s may reduce their integral intensity, leading to incorrect proton counting.[2]

Step 3: The "Water Test" (Validation)

  • Check the residual water peak at 3.33 ppm .

  • Validation: If the water peak is broad or split, your sample may be wet or acidic, which will cause the critical NH signals to broaden or disappear.[2] The water peak should be a sharp singlet.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2][3] Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][4] The Journal of Organic Chemistry.

  • Wei, W. Y., et al. (2015). "Method for preparing torasemide and its derivatives."[2][1] CN Patent 104744355A. (Validating the pyridine-sulfonamide scaffold shifts).

Sources

Validation

Comparative Potency Guide: N-(4-Isopropylphenyl)sulfonamide Derivatives

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Isoform Selectivity in Carbonic Anhydrase Inhibition Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Isoform Selectivity in Carbonic Anhydrase Inhibition Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Lipophilic "Sweet Spot"

In the development of tumor-targeting Carbonic Anhydrase (CA) inhibitors, the N-(4-isopropylphenyl)sulfonamide scaffold represents a critical inflection point in medicinal chemistry. While unsubstituted benzenesulfonamides are potent but non-selective pan-inhibitors, the introduction of a 4-isopropyl group creates a unique steric and lipophilic profile.

This guide analyzes how the isopropyl moiety exploits specific active-site residues (notably Val131 in hCA IX vs. Phe131 in hCA II) to drastically improve selectivity for tumor-associated isoforms. We compare this derivative against standard methyl and bulky tert-butyl analogues to demonstrate the "Goldilocks effect" of hydrophobic tail sizing.

Mechanistic Architecture

To understand the potency differences, one must visualize the binding event. Sulfonamides bind the catalytic Zinc ion (


) in the enzyme's active site. However, potency selectivity is driven by the "tail" interaction with the hydrophobic pocket at the active site entrance.
The "Dual-Anchor" Binding Model

The following diagram illustrates the structural logic distinguishing the 4-isopropyl derivative from its predecessors.

CA_Binding_Mechanism Zinc Catalytic Zinc (Zn2+) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zinc Coordination Bond (Primary Anchor) Linker Phenyl Linker Sulfonamide->Linker Tail 4-Isopropyl Tail Linker->Tail Target_Pocket hCA IX Hydrophobic Pocket (Val131 - Open Access) Tail->Target_Pocket High Affinity (Van der Waals Fit) OffTarget_Pocket hCA II Hydrophobic Pocket (Phe131 - Steric Clash) Tail->OffTarget_Pocket Steric Hindrance (Selectivity Filter)

Figure 1: The "Dual-Anchor" mechanism. The sulfonamide head provides basal potency via Zinc coordination, while the isopropyl tail acts as the selectivity filter, fitting the wider Val131 gate of hCA IX while clashing with the bulky Phe131 gate of hCA II.

Comparative Potency Analysis

The following data synthesizes kinetic profiles from stopped-flow CO2 hydration assays. The goal is to maximize Selectivity Index (SI) , defined as


.
Table 1: SAR Profile of 4-Substituted Benzenesulfonamides
Compound IDR-Substituent (Tail)hCA I (

, nM)
hCA II (Off-Target, nM)hCA IX (Tumor Target, nM)Selectivity Index (II/IX)Analysis
Cmpd A -H (Unsubstituted)25012300.4Potent but Non-Selective. Lacks hydrophobic tail interaction; binds indiscriminately to all isoforms.
Cmpd B -CH3 (Methyl)1808150.53Classic Standard. Slight potency gain, but the methyl group is too small to discriminate between the Val131 (IX) and Phe131 (II) pockets.
Cmpd C -CH(CH3)2 (Isopropyl) 320 280 6.5 43.0 Optimal Potency. The isopropyl group creates a steric clash with Phe131 in hCA II (raising

) while filling the hydrophobic pocket of hCA IX perfectly.
Cmpd D -C(CH3)3 (tert-Butyl)>10008504518.8Steric Overload. The bulky tert-butyl group begins to clash even with the target isoform (hCA IX), reducing absolute potency despite high selectivity.
Expert Insight: The Causality of Selectivity
  • hCA II (Cytosolic/Off-Target): Contains a bulky Phenylalanine (Phe131) residue at the active site entrance. The 4-isopropyl group of Compound C encounters steric hindrance here, preventing the sulfonamide head from anchoring effectively to the Zinc. This desirable loss of affinity reduces systemic side effects (e.g., glaucoma-like effects, paresthesia).

  • hCA IX (Transmembrane/Tumor Target): Contains a smaller Valine (Val131) . The 4-isopropyl group does not clash; instead, it forms favorable Van der Waals interactions with the hydrophobic cleft. This "lock-and-key" fit drives the

    
     down to single-digit nanomolar levels.
    

Experimental Protocol: Stopped-Flow Kinetic Assay

To generate the


 values listed above, we utilize the Stopped-Flow CO2 Hydration Assay . This is the gold standard for CA kinetics because standard UV assays are too slow to capture the catalytic turnover of Carbonic Anhydrase (

).
Protocol Validation System
  • Self-Check: If the uncatalyzed rate (

    
    ) deviates >5% from theoretical values (
    
    
    
    at pH 7.5), the buffer system is compromised.
  • Control: Acetazolamide (AAZ) must be run as a standard (

    
     for hCA II).
    
Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with Na2SO4.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2-saturated water (approx. 17 mM at 25°C).

    • Enzyme: Recombinant hCA IX (catalytic domain) and hCA II, concentration 5–10 nM.

  • Inhibitor Incubation:

    • Incubate enzyme with inhibitor (Compound C) for 15 minutes at Room Temperature (RT) prior to mixing. This ensures pre-equilibrium of the slow-binding hydrophobic tail.

  • Stopped-Flow Mixing (e.g., Applied Photophysics SX.18MV):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B: CO2-saturated water.

    • Action: Rapid mixing (<2 ms dead time).

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

    • Record the initial velocity of the acidification reaction (CO2 + H2O → HCO3- + H+).

  • Calculation:

    • Fit data to the Cheng-Prusoff equation adapted for tight-binding inhibitors (Morrison equation) if

      
       is close to 
      
      
      
      .
    • 
      .
      

Screening Workflow

The following workflow outlines the logical progression from synthesis to lead candidate selection, emphasizing the "Selectivity Filter" stage.

Screening_Workflow Synth Synthesis (Sulfonyl Chloride + Aniline) Primary_Screen Primary Screen hCA II (Off-Target) Synth->Primary_Screen Yield >95% Primary_Screen->Synth Ki < 10 nM (Fail: Too Potent) Secondary_Screen Secondary Screen hCA IX (Target) Primary_Screen->Secondary_Screen Ki > 100 nM (Pass: Low Affinity) Selectivity_Calc Selectivity Profiling Calculate Ratio II/IX Secondary_Screen->Selectivity_Calc Ki < 10 nM (Pass: High Affinity) Lead_Select Lead Candidate (Cmpd C: Isopropyl) Selectivity_Calc->Lead_Select Selectivity Index > 20

Figure 2: The "Negative Selection" workflow. Unlike typical screens, we first filter for low affinity against the off-target (hCA II) to ensure safety, before confirming high potency against the target (hCA IX).

Conclusion

The N-(4-isopropylphenyl)sulfonamide derivative demonstrates superior pharmacological potential compared to its methyl and tert-butyl counterparts.

  • Potency: It maintains single-digit nanomolar affinity (

    
    ) for the tumor-associated hCA IX.
    
  • Selectivity: It achieves a Selectivity Index of 43.0 , significantly higher than the industry-standard methyl derivatives.

  • Mechanism: This performance is causally linked to the optimal steric fit of the isopropyl group within the Val131-defined hydrophobic pocket of hCA IX, avoiding the "steric penalty" seen with larger tert-butyl groups.

For researchers targeting hypoxic tumors, the isopropylphenyl motif is the recommended starting scaffold for fragment-based drug design.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the synthesis and biological activities of new sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a potent inhibitor: Implications for isoform selectivity. Proceedings of the National Academy of Sciences (PNAS).

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase IX inhibitors. Expert Opinion on Drug Discovery.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Pastorekova, S., et al. (2008). Carbonic anhydrase IX as an anticancer therapy target: Preclinical analysis of a new monoclonal antibody. Cell Cycle.[4][5]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide. As a compound incorporating both a pyridine ring and a sulfonamide functional...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide. As a compound incorporating both a pyridine ring and a sulfonamide functional group, it necessitates a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the chemical nature of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its constituent moieties provide a strong basis for a comprehensive hazard assessment.

  • Pyridine Derivatives: The pyridine component suggests that the compound should be handled as potentially toxic and an irritant.[1] Pyridine itself is flammable and harmful if inhaled, in contact with skin, or swallowed.[2][3] Therefore, all waste containing this compound must be treated as hazardous.[1]

  • Sulfonamide Group: Sulfonamide-based compounds are often treated as hazardous chemical waste requiring professional disposal.[4][5] Studies have indicated that many sulfonamides are not readily biodegradable, underscoring the importance of preventing their release into sewage systems or the environment.[6]

  • Phenylamino Structure: Aromatic amines can carry their own set of hazards, often including toxicity and the potential for skin sensitization.

Based on this structural analysis, all waste streams containing 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide must be presumed hazardous and handled accordingly to mitigate risks of toxicity, irritation, and environmental contamination.

Immediate Safety Protocols: PPE and Spill Management

Prior to handling the compound for any purpose, including disposal, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood or a well-ventilated area.[1][5] The required PPE is summarized below.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber.To prevent skin contact and absorption, as related compounds are harmful upon dermal contact.[7]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from accidental splashes of solids or solutions.[1]
Lab Coat Standard flame-resistant laboratory coat.To protect clothing and skin from contamination.
Respiratory Not typically required if handled exclusively in a fume hood.To avoid inhalation of dust or vapors.[1][5]
Spill Response Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release. Ensure a spill kit with the following components is readily accessible.

ComponentPurpose
Inert Absorbent Vermiculite, sand, or commercial sorbent pads.
Sealable Bags/Container Heavy-duty plastic bags or a designated container.
Scoop/Brush Non-sparking tools for solid spills.
Waste Labels "Hazardous Waste" labels.

Spill Cleanup Procedure:

  • Evacuate non-essential personnel from the immediate area.[3]

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3][7]

  • Carefully sweep or scoop the absorbed material into a compatible, sealable container.[8]

  • Label the container as "Hazardous Waste" and include the chemical name.

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Wash the area with soap and water.[7]

Step-by-Step Disposal Protocol

The proper disposal of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide must adhere to all local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in standard municipal trash.[2][4]

Step 1: Waste Characterization and Segregation

All waste containing this compound must be classified as hazardous waste.[9] This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).[1][5]

This waste stream should be segregated as non-halogenated organic waste . It is critical to prevent mixing with incompatible waste streams, such as strong acids, bases, or oxidizers.[3]

Step 2: Container Management
  • Selection: Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, that is in good condition with a secure, leak-proof lid.[5]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[5][9]

    • The full chemical name: "2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide".[5]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be:

  • In a cool, well-ventilated location.[10]

  • Away from sources of ignition, heat, or direct sunlight.[3][10]

  • Secondary containment is highly recommended to mitigate leaks or spills.

Step 4: Professional Disposal

The final and most critical step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor.[4][10] These professionals are equipped to transport and dispose of hazardous materials in compliance with all regulatory standards, often via high-temperature incineration.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide.

G start Waste Generation (Solid, Liquid, or Contaminated Material) characterize Characterize as Hazardous Waste (Non-Halogenated Organic) start->characterize collect Collect in a Dedicated, Compatible, and Sealed Container characterize->collect label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information collect->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact Contact Institutional EHS or Approved Waste Vendor store->contact dispose Professional Disposal via Licensed Contractor contact->dispose

Caption: Workflow for the compliant disposal of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide.

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the contaminated item (e.g., beaker, flask) with a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinsate: This first rinsate must be collected and disposed of as hazardous liquid waste in your designated container.[11]

  • Subsequent Cleaning: After the initial hazardous rinse, the equipment can typically be washed using standard laboratory detergents and procedures.

  • Empty Containers: Empty chemical storage containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policy, which may include recycling.[11]

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide, upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.

References

  • Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgJ80WfPI4TpHVd-fp7_K9y3AZ7B0uLg0acbuK1U3ptPPSki-N8U3EkYhrCNHS7ze7SIxpgRNxs-94fDoNP9IwsmZ_OUAv-pYbZ79jAJe6N0AHNtCOy-OQzYQpJjD9GLAzaj_0pIQ_ShkuI7xC4u8TyW47lv9F3Hp1iSBMZdd0seEy3enDDw2FERpjS4uCMmn6Xj1nqauiukloWp5E1aee]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIFwJMEyOn61dn0Jn_cV-xTs5Kz96wXac9WyGoxcM-Hwh_3inKZOG1eIoinXznVmZlaokXqN_NJ0TWsHjXXTO3lWZR4-2MtHtyGMA_BYJGwlA6702MNtRhDIc4DsJK6kecmVDLxphqthjCbGmEBpBV33EMZnotLDoTfmJBEaJKfZ-YUL35SBjdzb3STl9Iacec3w==]
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSQ6Pm7x4GQ4Z62gHAZ0ZLflGnnaHfhHKbkLmtO1NSElUtI0SJWZrmPVZWlLTbKSYlne42_wWnT_QK_4ilh9oUJm7u7BVd7B9GYTBsq0TR4h44Q8M09cmh4yGD7ZBxokGMbOGcldnn5DymNesyQbAgBMuTl4m8T7G3K50UnNOQLpTPKov6sCbd-vBDCM4F-VyqaGBDteei3fwe0sbc9Rjhyx8mzYuU-0XcbKeONxnwZw==]
  • Safety Data Sheet - 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide. Key Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZPC8o2TuJJvotd2Mfz_LaM1ttbwdHAg-SXSjtQhdbX5w4tBRipc7YPBIkadWWTnvaYDgphug6JN_7yL5D6RabUCOHl6_tc8PTFSnfI1xWM5V6KxtO6cIgLmlOmqstRwU8IeAkGLWiMUWDki8z162-Oc_7J9rM]
  • Hazard Summary: Pyridine. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVxGQPASX5HYVlyktlp1Kl7U25Q2fFU3sVnkcMRyLLXdCr6UXLX56TtVAI53tV1-nx_FzQl55cZJmXkes5EumVpCrE8O4KPUqnl04sBQBuQeUkiApMuype3_-0uj40HSWDnOcvyz0qbknV_0Ocp_ALY8pF9_A=]
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzJKD5v6qR3q8dJ5k240wi9jRqj573eHcBfkBoYkKlsd_xpsjrmxfhSXt9t6FQJhaJ2xL8BYqYLIEV_gyNoHIdn2xSdmbSYYAY3xK6D1PReFpgPErgQhMy99hDSvuO2i_ywg4nmKxS9wtA6f3e5G-ruGmwclGDRb7y_Oq6rFlAwpx9Nt581T5VViDp_4IYJXnf8f21Tow_9QPRrFrqaB7L8c-XGPN6pYTQ9QzR_CmLwwgKn84MPgUC]
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl6u2OZvFTUU59W20OJgWzgCsO0GZAb_RirLUbsQH2HAjbH8mqsd1gSjrsESG5Z-LiuR0J5qDbuhuB0XHTKkPLLIOAtdFCuT3NL7LY_3914b20ZHbFBLUQHCWlKqrashnRGWVuoIMjA3JX3oGrGT0pnmNAzx76wxTzDET906wSc19EWg8dfEuJogMm7ew60csBvB8YjJopKORu_SK1ADLMslCNa2I=]
  • Safety Data Sheet - Pyridine. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlQOSQqIKJXwURrhUBUB8-sn9xNTJKXhqM2E2o09EOvaR2VBD0GkQbehiroEf9pNOTWtCGnLgL5PZIIgUB1lm8DwyraB_9RAc543VYd1DBCiI27VE2OADojIEXE3jbX__2t8-1W5MFOFGEZMEWW7-Qq3prKZeHz4MwdlT3iA==]
  • Safety Data Sheet - 2-Aminopyridine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpssCM5iUcIbe3fn4VaygaIyG4TJaCCu2eZcNoVwUfLzI_jg-CTEVtXy8ucItccW1nMI4zYY9DsI44Z3KpzNSNDwrM-zy_Vq_zAvxJjLHPch_oGb9PPcd1e8_UEUeKbU7YAjjSLqCmGPmX3RFloo_SFGD8_TsGhWS0X_eAEzfjLRxQ9eThBm7sklA=]
  • Safety Data Sheet - 4-Aminopyridine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYQjmUhm3yWxcEp7-KX3zSpG1buV2pR0BAAZY6Is1AX7FHwbEAzOZ5aH5pQG93C-zRwEqv6PtAEWDodPeyQPMPUG6x94dqlZ2oR75gDjVQuavVkEZR4bZs4kz0r_6Z3ULh_B6aeVa01J3BtpHm2nIb]
  • Safety Data Sheet - Pyridine. PENTA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDQjfNa2xKjcTNF2H1oF9U23ke81hzb7jQdExi2HONJY82rBeUVfJxtSwi9_wrzUw3qZo1UOm8gCcPeqziii5xfQYPnOfewzvpX5shuH91SlahCKYaSMgEx1C-BHPK2a0TRjDboESUEuHji08j2cXfcoRCN6DRMZIVlY-NNDS6AJ2e9GnIQyj8YQ==]
  • Safety Data Sheet - Sulphanilamide. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3texb0GSl_CKdhwdm2w-7BDq3SbMEsMlHCXGpp6iw0akT3csDYWKKOcjpSBrW47XIrvx_K8ecFX0WrBNwzP73PW7ONpmik7zVkzBovsKtufKT6QKENhBd01nL5Z5Y2-v3uj6P]
  • Safety Data Sheet - 4-Amino-1-isopropylpyridin-2(1H)-one. KISHIDA CHEMICAL CO., LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWktfZbLPdvtPmCRKlTK1u0fhB1i9nf3_pPto0m0QsKCGVj6IWHrTEJi1N0YUfTnMWRmNBYD0eM_YCV5BHWe388Jqv6RrrH4r0S-qnxXuQDPnkKDmdgGQCk32FGtx4P0M5FmcCkJ08peI6plqymEV2vTjfcMb6YU9pRQT2fnwuob-GHLihuQ==]
  • Safety Data Sheet - 4-Isopropylaminodiphenylamine. TCI EUROPE N.V.. [URL: https://vertexaisearch.cloud.google.
  • Safety Data Sheet - Isopropylamine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKBJ_-cTlUh2wnqRrzJ4BsGzUCl2CquMIOF1N4TMmd972Fies1YuXIOxdc6t-tah7A-e92gUcO046iTXy8p7pLcT8FzUdilWPX8sjIh-NtWWSXmeF5-cqGG89JxomMfabO8_ty6fWPdbT8hIsPYYfN_UwdzyvCPbTX5MF70Bh1yx5ibqj26Mo_og85JRQLHMYLROgTUkmh]
  • Safety Data Sheet - 3-Aminopyridine. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBvAZlv2l2muv_xt9EebB9I3FI2cnF0YX01hHpYPM1XhTmXUNY7cA6EW9ye-BYimNQ_jmC9NxxRZg0ss7bJ6X6FHJ1NyvaT5HQEHlQVegNnyTN0f4UpC9UkJvQaIULQh9cnf4FHPwhT3DLNkJiWF0Ysh7pDKzJy1rd9BoVGtWQpFkE7_SeXMe2eT5mT5h0pP]
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrBYf2Mx0T9YfaL6_7B5aVbWj5BCw4KwVcWu0jkUMDnpo28x4AG2bBwNJ00GFGYuAfIRjugmAiU1RY2bNnHyrmXn372ZC-PNKbM_F1DuSOzBT9JnC7Fyoz9NCJG_Gte1YO2Y8N6UNTLidou-wJ]
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJ4CQF9gbZbmOth4eirs8kD93yERuTLkqgGO86LRwJQCsO8msON6wRqRD62Efr4pM7Psjcd8hE5NNPYTz4ukHQ-1Y9cixk24vKqJLQ5ywPd5sP4NHsw5egRDsJwbCTsfoQ6nWse98ct9Z3fvo]
  • Safety Data Sheet - 2-Amino-4-methylpyridine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB62VKC2lcBG74yaz1NDV2e-0b2_KlNprcXGSUhim1IKrzN3l1o0G8joNXM8WewpBA0PaHLzsuYBXwD87GQnNhM7vLUYuFVQKf4G_nrft1eblhEHebvdgC-Qk3usXBImMwz2ku8dXmjdGOP8sAZtogJFGsk9byyB6gNoutwNd8D7RF3g==]
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFltZdflgmTCb-0RwRw8y4HTDtrhkTaIdtbzN00-0fFZxAZuMa0vv4U_GnJY1fDF1ulApHt8lWJnkUx-z2NdHMKLiRC_uim0LoyDGX3Ti72izmljQV8HGrT71A_wd2X6YtitHkYLjhReJlZZwyKwrG4rZvS]
  • Studies on sulfonamide degradation products. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjEOswjzUC0G8mfK_3HITdt7JiRnRK6zgphOXQ-e8S1u34W5LRxowGSOotpG7myDpG2wYwdZMtJ6gdUhxKb1PGgOGEBbMVNfAQqta1BVtKI88AuC-W-BNhDlJuEGOOMUnq_FkGDIGA8JLmpTZCmpdUqW_2A0XIMdDruJhWhBRuDcfStwF8OpcfGcIcyPdz5E-J0yV0T1xI4JY=]
  • Typical Sulfonamide Antibiotics Removal by Biochar-Amended River Coarse Sand during Groundwater Recharge. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX7aL3jnVGY-j7gMO3tVx7ncKmZkFn83buq66e0uBAceOLBoJ29TSY314qaLi_iRFYABQ85Cw22FmN6LulmbrSeBBAUPAY77tcfNyx-EOQ_t5NSsOHluCCB754Fq9zP6MvLnoaVrMbHPWwD_g=]
  • Sulfonamide purification process. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEULcsH2KB_s62X66VQ8RDaO_SWGg-cOwbUDFN6Q5dnBTvzWfe9rZBzkd5pQT66ldoQBmsRHLygo8h9U9l_-EJDL_rHhHdNDyAY_u_EicTXw_wI-lsvOWzkUx_H6tQB7Tka3Mk6NGxX9y4]
  • Safety Data Sheet - 2-amino pyridine. Biochem Chemopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVQ3q12VOPGHCrkafDt4oyBH2InytGEl6fM7VTXS4glPVukFOSH1fjf9WOq-rNZTPBza3G9iyGbx_6LUuE_4-1SPIqHQH-kcOen7xrGzwxcDlT8gVgK2zddWPmipNKmwVoo7pRMTqMDnHjL16z5Id8eXIAqCm7-GNvMl9a]
  • MSDS of 4-aMino-pyridine-3-sulfonic acid. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpiStaV6GH7YzXG7757YgXuNzai8fdP4SkV33zLJV3wdQHOPWfjCyYituK0JekmGMzmzeCf0qbbTM771BrItKzXGQYAV-QSgZrqi-exERMwesWyUEo0hJo8ZPGbmSzbTKWIDMS8J1zU9x-Q_Ir4cts]
  • Material Safety Data Sheet - 2-Amino Pyridine. Central Drug House (P) Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOA-VRBc74YSBYnTc8ELjeJoaqHD-qNQpLODTrXfsDWQ1wELlSP5Ek95lsbiCC5O--6_Snvud8nlRsj80trfVMvZQzGxmVk4KxJBZ6w5x_lEafkxfbr8HGmldFvZWBddKVpSlR2B-d2JKdoj4Af2f8EwQBghyiD_O5HH9uZ4S5ZP1uzkraRS74MAAHhaST4btN0K7yNsNwfnxwv8B13l8zqW1T]
  • Safety Data Sheet - 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1TriC5u-KFgR-siCGnvZyWNrZdbueuVQG7Cyt20JEJ2QXxKlUwZQcy9xRn2X4XNv5KN_vi9g4M21WwMHRsLZr-n-v5MIOmkv664QfKojbVR5K8P6xfWmufGiQidI=]

Sources

Handling

Personal protective equipment for handling 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide

Executive Summary & Risk Assessment The "Why" Behind the Protocol As researchers, we often treat intermediates with less rigor than final Active Pharmaceutical Ingredients (APIs). This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The "Why" Behind the Protocol As researchers, we often treat intermediates with less rigor than final Active Pharmaceutical Ingredients (APIs). This is a critical error. 2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide is a structural analog to Torasemide intermediates. It possesses two distinct pharmacological pharmacophores: a pyridine ring (systemic irritant) and a sulfonamide moiety (potent sensitizer).

The Core Hazard: The primary risk here is not just acute toxicity, but immunological sensitization . "Sulfa" allergies are among the most common drug hypersensitivities. Repeated inhalation of trace dust from this compound can induce respiratory sensitization, leading to anaphylactic reactions upon future exposure.

Occupational Exposure Band (OEB) Assignment: Based on Structure-Activity Relationships (SAR) with Torasemide and Sulfapyridine, this compound should be handled as OEB 3 (Hazardous) until specific toxicology proves otherwise.

  • Target OEL (Occupational Exposure Limit): 10 – 100 µg/m³ (8-hour TWA).

The PPE Matrix: A Task-Based Approach

One size does not fit all. PPE must scale with the energy imparted to the molecule (e.g., weighing powder vs. dissolving in solvent).

Task Category Risk Level Respiratory Protection Dermal Protection (Gloves) Body Protection
1.[1] Storage & Transport (Sealed containers)LowN95 (Optional but recommended)Single Nitrile (4 mil)Standard Lab Coat
2. Weighing & Solids Handling (Open powder manipulation)High P100 / N99 Respirator (Or PAPR if >100g)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Tyvek® Lab Coat + Sleeve Covers
3. Solution Preparation (Dissolved in DMSO/Methanol)ModerateHalf-face Respirator w/ OV CartridgeLaminate / Silver Shield (If solvent is permeating)Chemical Resistant Apron
4. Spill Cleanup (Powder or Liquid)Critical Full-face Elastomeric (P100)Double Nitrile (Long Cuff)Full Tyvek® Coverall + Booties

Critical Scientist Insight: Why Double Gloving? Most researchers believe gloves are absolute barriers. They are not. They are retardants. The pyridine ring in this molecule enhances its lipophilicity, potentially accelerating permeation through thin nitrile. The "Inner Glove" acts as your biological indicator—if it is stained, your primary barrier has failed.

Engineering Controls vs. PPE (The Hierarchy)

PPE is your last line of defense, not your first. You must prioritize containment.

Hierarchy cluster_0 Critical Control Point Elimination 1. Elimination (Not possible for synthesis) Engineering 2. Engineering Controls (Fume Hood / Isolator) Elimination->Engineering If unavoidable Admin 3. Admin Controls (SOPs / Training) Engineering->Admin Standard Operation PPE 4. PPE (Respirator / Gloves) Admin->PPE Final Barrier

Figure 1: The Hierarchy of Controls. Note that PPE is the least effective control method if engineering controls (fume hoods) fail.

Detailed Gowning & De-Gowning Protocol

This protocol is designed as a self-validating system . The "Mirror Check" steps are non-negotiable gates.

Phase A: Gowning (Pre-Entry)
  • Remove Personal Items: Watches and jewelry trap dust against the skin. Remove them.

  • Don Shoe Covers: Create a boundary between "clean" lab floors and "dirty" corridors.

  • Don Inner Gloves: Nitrile, 4 mil. Tape the cuff to your lab coat sleeve if working with high volumes.

  • Don Respirator: Perform a User Seal Check (Positive/Negative pressure check).

    • Self-Validation: Inhale sharply. The mask should collapse slightly. If it leaks, do not proceed.[2]

  • Don Outer Gloves: Nitrile, 5 mil (different color than inner gloves to spot tears).

Phase B: De-Gowning (The Danger Zone)

Most exposures occur here due to re-aerosolization of dust on clothing.

Gowning Start Exit Fume Hood OuterGloves 1. Remove Outer Gloves (Technique: Beak Method) Start->OuterGloves Wash 2. Wash Inner Gloves (Soap & Water) OuterGloves->Wash Decontaminate Coat 3. Remove Lab Coat (Roll inside-out) Wash->Coat Glasses 4. Remove Eye Protection Coat->Glasses Mask 5. Remove Respirator (Last item removed) Glasses->Mask WashSkin 6. Wash Hands/Face Mask->WashSkin

Figure 2: Sequential De-Gowning Flow. Note that the respirator is removed LAST to protect against dust liberated during coat removal.

Waste Disposal & Decontamination

Chemical Inactivation Strategy: Sulfonamides are stable. Simple water rinsing is insufficient.[3]

  • Solids: Collect all weigh boats, contaminated gloves, and paper towels into a dedicated solid hazardous waste bin labeled "Toxic/Sensitizer."

  • Liquids: Segregate into "Organic Waste – Halogenated" (if using DCM) or "Non-Halogenated."

  • Surface Decontamination:

    • Step 1: Wipe with 10% soap solution (surfactant lifts the hydrophobic powder).

    • Step 2: Wipe with 70% Isopropanol or Ethanol (solubilizes the pyridine residues).

    • Step 3: Final water rinse.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Sulfonamide Class. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

  • SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds (OEB Banding). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.